Einecs 299-113-8
Description
Structure
2D Structure
Properties
CAS No. |
93843-34-6 |
|---|---|
Molecular Formula |
C17H37NO2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
7-methyloctan-1-amine;octanoic acid |
InChI |
InChI=1S/C9H21N.C8H16O2/c1-9(2)7-5-3-4-6-8-10;1-2-3-4-5-6-7-8(9)10/h9H,3-8,10H2,1-2H3;2-7H2,1H3,(H,9,10) |
InChI Key |
QPZAYZUVYFGYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CC(C)CCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (EINECS 299-113-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties of the chemical compound identified by EINECS number 299-113-8. The primary chemical name for this substance is N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. It is also commonly known by other names, including MGK 264, Octacide 264, and N-Octylbicycloheptene dicarboximide[1][2][3][4][5]. This compound is frequently used as a synergist in pesticide formulations[3].
Chemical Identity
-
IUPAC Name: 2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione[2]
Summary of Physical Properties
The physical characteristics of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide are summarized in the table below. These properties are critical for understanding the substance's behavior in various experimental and formulation settings.
| Property | Value | Notes |
| Appearance | Yellow liquid[1][3] | At 20°C[6] |
| Melting Point | < -20 °C[1][3][4] | |
| Boiling Point | 158 °C at 2 mmHg[3][4][6] | 406.093 °C at 760 mmHg (Predicted)[1] |
| Density | 1.05 g/cm³[3][4][6] | 1.085 g/cm³ (Another reported value)[1] |
| Solubility in Water | 15 mg/L at 25 °C[1][3][4] | |
| Solubility in Organic Solvents | Slightly soluble in Chloroform, DMSO, and Methanol[3] | |
| Vapor Pressure | 8.35E-07 mmHg at 25 °C[1] | 0.002 Pa at 25°C[3][4] |
| Flash Point | 177 °C[3][4][6] | 168.353 °C (Another reported value)[1] |
| Refractive Index | 1.50[6] | 1.527 or 1.5420 (Other reported values)[1][3][4] |
| LogP (Octanol/Water Partition Coefficient) | 3.71 at 24 °C[3][4] | 2.94780 (Another reported value)[1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[3][4] |
Experimental Protocols
A general overview of the likely methodologies is provided below:
-
Melting Point: The melting point is typically determined using a capillary method, where a small sample is heated in a calibrated apparatus, and the temperature range over which the substance transitions from solid to liquid is observed. For substances with melting points below ambient temperature, a cryostat is employed.
-
Boiling Point: The boiling point is determined by distillation according to standard methods. For substances that may decompose at their atmospheric boiling point, vacuum distillation is used, and the boiling point at reduced pressure is reported, as seen with this compound (158 °C at 2 mmHg).
-
Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for precise measurement of the mass of a known volume of the substance at a specified temperature.
-
Water Solubility: The flask method is a common technique for determining water solubility. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured, often using a chromatographic technique like HPLC.
-
Vapor Pressure: For substances with low volatility, methods such as the gas saturation method or effusion methods are used. These techniques measure the amount of substance that has evaporated into a known volume of gas over a period of time.
-
Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus (e.g., Pensky-Martens or Cleveland open-cup). The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.
-
Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid sample. This is a rapid and non-destructive method.
-
LogP (Octanol/Water Partition Coefficient): The shake-flask method is the traditional approach, where the substance is dissolved in a mixture of n-octanol and water. The concentration of the substance in each phase is measured after equilibrium is established. HPLC methods can also be used to estimate the LogP value.
Visualization of Methodologies
The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is noted. However, the determination of fundamental physical properties, as described above, involves standardized laboratory procedures that are linear and do not encompass complex signaling cascades or intricate logical workflows. Therefore, the creation of Graphviz diagrams would not be an appropriate or scientifically meaningful way to represent these methodologies. The experimental protocols are best described textually, as provided in the section above.
References
- 1. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide|lookchem [lookchem.com]
- 2. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (CAS 113-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide | 113-48-4 [chemicalbook.com]
- 4. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide [webbook.nist.gov]
- 6. starshinechemical.com [starshinechemical.com]
- 7. achemtek.com [achemtek.com]
- 8. 113-48-4 | MFCD00072467 | N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide [aaronchem.com]
Unraveling the Surfactant Profile of Einecs 299-113-8: A Technical Examination
A Note on Chemical Identification: Initial investigations to elucidate the surfactant properties of the substance designated by EINECS number 299-113-8 have revealed a critical discrepancy. This identifier does not correspond to a recognized substance within the European Chemicals Agency (ECHA) database or other authoritative chemical inventories. Searches for this number have yielded conflicting information, associating it with both "octanoic acid, compound with isononylamine (1:1)" and, more prominently in the context of surfactants, with the chemical class of "Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives."
Given the user's specific interest in surfactant properties, this technical guide will focus on Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives , a widely used anionic surfactant. It is crucial for the reader to note that while this substance is a relevant and illustrative example of a surfactant, its direct and unequivocal link to EINECS 299-113-8 could not be established. The information presented herein is representative of this class of linear alkylbenzene sulfonate (LAS) surfactants.
Introduction to Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, commonly referred to as Linear Alkylbenzene Sulfonic Acid (LAS), are a class of anionic surfactants widely employed in the formulation of detergents, cleaners, and emulsifiers. Their popularity stems from their excellent cleaning performance, good foaming characteristics, and biodegradability. The general structure consists of a hydrophilic sulfonate group attached to a benzene ring, which in turn is connected to a hydrophobic alkyl chain of varying length (C10 to C13).
These molecules exhibit amphiphilic properties, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature allows them to accumulate at interfaces, such as air-water or oil-water, and reduce the surface or interfacial tension.
Physicochemical and Surfactant Properties
While specific quantitative data for the commercial mixture of "Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives" can vary depending on the precise distribution of alkyl chain lengths and isomer positions, the following table summarizes typical surfactant properties for this class of compounds.
| Property | Typical Value Range | Description |
| Appearance | Brown viscous liquid | The physical state at room temperature. |
| Molecular Weight | 326.49 g/mol (approx.) | Varies with alkyl chain length. |
| Solubility | Soluble in water, alcohols, and glycols | The ability to dissolve in various solvents. |
| Critical Micelle Concentration (CMC) | 0.5 - 1.2 g/L | The concentration at which surfactant molecules begin to form micelles in a solution. |
| Surface Tension at CMC | 28 - 35 mN/m | The measure of the surface energy of a liquid at its interface with air, at the CMC. |
| Hydrophilic-Lipophilic Balance (HLB) | 10 - 13 | An empirical scale to indicate the degree of hydrophilicity or lipophilicity of a surfactant. |
Core Surfactant Mechanisms
The functionality of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives as a surfactant is underpinned by several key mechanisms, most notably micelle formation and the reduction of surface tension.
In aqueous solutions, at concentrations below the Critical Micelle Concentration (CMC), the surfactant molecules exist as individual monomers. However, as the concentration increases to and above the CMC, the hydrophobic tails of the molecules aggregate to minimize their contact with water, forming spherical structures known as micelles. The hydrophilic heads form the outer shell of the micelle, remaining in contact with the surrounding water. This process is fundamental to the detergent and solubilizing actions of the surfactant.
Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).
Experimental Protocols
To quantitatively assess the surfactant properties of a substance like Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, a series of standardized experimental protocols are employed.
A common method for determining the CMC and the surface tension at the CMC is through tensiometry. The Du Noüy ring method or the Wilhelmy plate method are frequently utilized.
Principle: The surface tension of a series of solutions of the surfactant at varying concentrations is measured. As the concentration of the surfactant increases, the surface tension decreases. Once the CMC is reached, the surface tension remains relatively constant with further increases in concentration, as the excess surfactant molecules form micelles rather than accumulating at the surface. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.
Apparatus:
-
Tensiometer (with a platinum Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, ensuring temperature control.
-
Plot the measured surface tension (in mN/m) against the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the graph. The surface tension at the CMC is the value on the plateau of the curve.
Caption: Experimental workflow for determining CMC and surface tension.
The HLB value can be estimated using various empirical methods or determined experimentally. One common experimental approach is the emulsion inversion method.
Principle: The surfactant is used to emulsify an oil and water system. The stability and type of emulsion formed (oil-in-water or water-in-oil) are dependent on the HLB of the surfactant. By comparing the emulsification performance with surfactants of known HLB values, the HLB of the test surfactant can be determined.
Procedure:
-
Prepare a series of emulsions with a fixed oil-to-water ratio, using the test surfactant at a constant concentration.
-
Vary a parameter that influences emulsion stability, such as temperature or electrolyte concentration.
-
Observe the point at which the emulsion inverts from one type to another (e.g., from O/W to W/O). This is known as the Phase Inversion Temperature (PIT).
-
The HLB can be correlated with the PIT for a given oil-water-surfactant system.
Applications in Research and Drug Development
The surfactant properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives and similar surfactants are leveraged in various scientific and industrial applications:
-
Drug Solubilization: In pharmaceutical formulations, these surfactants can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within micelles.
-
Emulsifying Agents: They are crucial for creating stable emulsions in creams, lotions, and other drug delivery systems.
-
Wetting Agents: By reducing the surface tension of a liquid, they promote the wetting of solid surfaces, which is important in tablet manufacturing and other processes.
-
Detergents in Cleaning Protocols: Their excellent cleaning properties make them a standard component in cleaning and sanitizing protocols for laboratory equipment and manufacturing facilities.
Conclusion
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives represent a significant class of anionic surfactants with a well-characterized profile of properties that make them suitable for a wide range of applications, from industrial cleaning to pharmaceutical formulations. While the specific identity of "this compound" remains unconfirmed, the principles and experimental methodologies outlined in this guide provide a robust framework for understanding and evaluating the surfactant behavior of this important class of chemicals. For any specific application, it is imperative to obtain a detailed technical data sheet from the manufacturer to ensure the material's properties align with the intended use.
octanoic acid and isononylamine reaction mechanism and products
An in-depth technical guide on the reaction between octanoic acid and isononylamine, focusing on the core reaction mechanism, products, and experimental considerations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: Amide Bond Synthesis
The formation of an amide bond through the reaction of a carboxylic acid and an amine is one of the most fundamental and frequently employed transformations in organic and medicinal chemistry. Amide linkages are cornerstones of countless biologically active molecules, including peptides, proteins, and a significant portion of pharmaceutical drugs—approximately 25% of all available drugs contain at least one amide functional group.[1]
This guide focuses on the specific reaction between octanoic acid, a saturated medium-chain fatty acid, and isononylamine, a branched primary amine. The primary product of this condensation reaction is N-isononyloctanamide, an N-substituted amide. We will explore the underlying reaction mechanisms, common synthetic protocols, and the nature of the products formed.
Reaction Mechanism and Products
The direct reaction between a carboxylic acid and an amine is challenging. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable ammonium carboxylate salt. This acid-base reaction competes with the desired nucleophilic attack of the amine on the carbonyl carbon and typically requires high temperatures (often >150°C) to drive off water and shift the equilibrium towards the amide product.[2][3]
To achieve amide formation under milder and more controlled conditions, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is typically achieved through two main strategies: conversion to a highly reactive intermediate or the use of coupling reagents.
Mechanism via Acyl Chloride Intermediate
A classic and highly effective method involves the conversion of the carboxylic acid into an acyl chloride. This is a two-step process:
-
Activation: Octanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form octanoyl chloride.[2][4] This intermediate is significantly more electrophilic than the parent carboxylic acid.
-
Nucleophilic Acyl Substitution: The highly reactive octanoyl chloride is then treated with isononylamine. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
The primary product of this reaction is N-isononyloctanamide . The main byproduct is a salt formed between the base and HCl (e.g., pyridinium chloride).
Caption: Reaction mechanism via acyl chloride intermediate.
Mechanism via Coupling Reagents
Modern synthetic methods often employ coupling reagents that activate the carboxylic acid in situ. Reagents such as carbodiimides (e.g., EDC, DCC), boronic acids, or borate esters are widely used.[2][5] For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for direct amidation.[1][5]
The general mechanism involves the carboxylic acid reacting with the coupling agent to form a highly reactive activated ester or similar intermediate. This intermediate is then susceptible to nucleophilic attack by the amine in the same reaction vessel, leading to the formation of the amide and a non-interfering byproduct derived from the coupling agent.[1] This one-pot procedure avoids the need to isolate a sensitive intermediate like an acyl chloride.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two representative protocols for the synthesis of N-isononyloctanamide, adapted from established amidation procedures.
Protocol 1: Two-Step Acyl Chloride Method
This protocol is adapted from a general procedure for preparing N,N-dialkylamides.[4]
Step A: Synthesis of Octanoyl Chloride
-
Charge a reaction vessel with octanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the vessel over a period of 30-60 minutes, maintaining the temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 1-2 hours or until gas evolution (SO₂ and HCl) ceases.
-
The crude octanoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Step B: Amide Formation
-
In a separate reaction vessel, dissolve isononylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an aprotic solvent (e.g., dichloromethane or THF) at 0°C.
-
Slowly add the octanoyl chloride (1.0 eq) from Step A to the amine solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-isononyloctanamide, which can be further purified by chromatography or distillation.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
safety and handling guidelines for Einecs 299-113-8 in a lab setting
An In-Depth Technical Guide to the Safe Handling of Einecs 299-113-8: Octanoic Acid, Compound with Isononylamine (1:1) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling guidelines for the chemical substance identified by Einecs number 299-113-8, which is octanoic acid, compound with isononylamine (1:1) (CAS No. 93843-34-6). This document is intended to provide laboratory personnel with the necessary information to handle this substance safely.
Chemical Identification and Physical Properties
Einecs Number: 299-113-8 Chemical Name: Octanoic acid, compound with isononylamine (1:1)[1] CAS Number: 93843-34-6[1] Molecular Formula: C₁₇H₃₇NO₂[1] Molecular Weight: 287.48 g/mol
Physical and Chemical Properties of Components:
The following tables summarize the known quantitative data for the primary component, octanoic acid. Data for isononylamine is less available in the public domain and should be treated with caution.
Table 1: Physical and Chemical Properties of Octanoic Acid
| Property | Value | Source |
| Appearance | Colorless to light yellow oily liquid | [2] |
| Odor | Mild, slightly unpleasant, rancid-like | [3] |
| Melting Point | 16 °C | [2] |
| Boiling Point | 237 °C | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Density | 0.91 g/mL at 25 °C | [2] |
| Solubility in Water | 0.68 g/L at 20 °C (Slightly soluble) | [2] |
| Vapor Pressure | 1 mm Hg at 78 °C | [2] |
| Refractive Index | n20/D 1.428 | [2] |
Hazard Identification and Toxicological Data
The primary hazards associated with "octanoic acid, compound with isononylamine (1:1)" are expected to be a combination of the hazards of its components. Octanoic acid is known to cause severe skin burns and eye damage.[4] Amines can also be corrosive and irritating.
Table 2: Toxicological Data for Octanoic Acid
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | |
| Skin Corrosion/Irritation | Causes severe skin burns | Rabbit | |
| Serious Eye Damage/Irritation | Causes serious eye damage | - |
Experimental Protocols and Handling Procedures
Given the corrosive nature of the components, strict adherence to safety protocols is mandatory when handling octanoic acid, compound with isononylamine (1:1).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Spill and Emergency Procedures
-
Small Spills: For a small spill, absorb the substance with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Storage and Disposal
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2]
-
Keep containers tightly closed when not in use.
-
Store in a corrosive-resistant cabinet.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
Contaminated packaging should be treated as hazardous waste.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hazards of the substance and the required safety precautions.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific substance being used and follow all institutional safety protocols.
References
- 1. Octanoic acid, compd. with 1-octanamine (1:1) | C16H35NO2 | CID 161224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Showing Compound Octanoic acid (FDB003336) - FooDB [foodb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Technical Guide to the Thermal Stability and Decomposition of Fenretinide (Einecs 299-113-8)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of N-(4-hydroxyphenyl)retinamide, also known as Fenretinide or 4-HPR, corresponding to Einecs 299-113-8. Fenretinide is a synthetic retinoid with significant interest in chemoprevention and cancer therapy.[1][2] A thorough understanding of its thermal properties is critical for drug formulation, processing, and stability assessment.
Physicochemical Properties
Fenretinide is a crystalline solid, and its thermal behavior is influenced by the existence of different polymorphic or solvated forms. This variability is reflected in the range of reported melting points.
Table 1: Reported Melting Points of Fenretinide
| Melting Point (°C) | Crystallization Solvent(s) | Reference |
| 162-163 | Chloroform/Hexanes | |
| 173-175 | Ethanol/Water | |
| 178-181 | Methanol (slow crystallization) |
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal transitions of a substance. Modulated DSC (MDSC) provides enhanced sensitivity for detecting subtle transitions.
Table 2: Differential Scanning Calorimetry (DSC) Data for Fenretinide
| Parameter | Value (°C) | Experimental Conditions | Reference |
| Melting Endotherm Onset | 173.57 | Sealed aluminum pans, ramp rate of 3°C/min from 20°C to 300°C, modulation rate of +/- 1°C/60 sec. | [3] |
Experimental Protocols
The following are detailed methodologies for the thermal analysis of Fenretinide, based on cited literature and general best practices for pharmaceutical compounds.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of Fenretinide.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the Fenretinide sample into a hermetically sealed aluminum pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Analysis Conditions:
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of Fenretinide by monitoring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the Fenretinide sample into a suitable TGA crucible (e.g., alumina or platinum).
-
Instrument Calibration: Ensure the TGA balance is properly calibrated.
-
Analysis Conditions:
-
Heating Rate: A linear heating rate of 10°C/min is a common starting point. For higher resolution of decomposition steps, a slower rate may be used. A multi-step heating profile, such as 10°C/min up to 300°C followed by 20°C/min up to 600°C, can also be employed.[4]
-
Temperature Range: Ambient temperature to 600°C or higher, to ensure complete decomposition.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition without oxidative effects. An oxidizing atmosphere (e.g., air) can be used to investigate combustion properties.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative curve), and the percentage of residual mass.
Decomposition Pathway
Specific studies detailing the thermal decomposition products of Fenretinide are not widely available. However, based on its chemical structure, potential decomposition pathways can be hypothesized. The most likely initial cleavage would occur at the amide bond, yielding retinoic acid and 4-aminophenol. Further heating would lead to the degradation of the polyene chain of the retinoid moiety and the aromatic ring of the aminophenol.
Visualizations
References
- 1. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of Octanoic Acid-Isononylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Octanoic acid, a medium-chain fatty acid, can react with isononylamine, a branched primary amine (7-methyloctan-1-amine), to form an amine salt. This resulting compound is amphiphilic, possessing a hydrophilic amine headgroup and a hydrophobic hydrocarbon tail, and is thus expected to behave as a cationic or catanionic surfactant, capable of self-assembling into micelles in solution. The CMC is a fundamental parameter that defines the concentration at which this self-assembly begins and is critical for applications in drug delivery, formulation science, and materials science.
Illustrative Data Presentation
The following table presents a hypothetical summary of quantitative data for the critical micelle concentration of an octanoic acid-isononylamine compound. This data is for illustrative purposes to demonstrate how experimental results would be structured.
| Experimental Method | Temperature (°C) | pH | CMC (mol/L) | Notes |
| Surface Tensiometry | 25 | 7.0 | [Hypothetical] 1.5 x 10⁻³ | CMC identified as the inflection point in the surface tension vs. log concentration plot. |
| Conductometry | 25 | 7.0 | [Hypothetical] 1.8 x 10⁻³ | CMC determined from the break in the conductivity vs. concentration plot. |
| Fluorescence Spectroscopy | 25 | 7.0 | [Hypothetical] 1.4 x 10⁻³ | Pyrene used as a hydrophobic probe; CMC determined from the inflection in the I₁/I₃ ratio plot. |
Core Concept: Micelle Formation
Surfactants, when dissolved in a solvent (typically aqueous), exhibit unique behavior due to their amphiphilic nature. At low concentrations, the surfactant molecules, or monomers, exist individually in the solution and also adsorb at interfaces, such as the air-water interface. This adsorption lowers the surface tension of the solution.
As the concentration of the surfactant increases, the interface becomes saturated with monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers in the bulk solution begin to spontaneously associate into organized, colloidal-sized aggregates called micelles.[1] In these structures, the hydrophobic tails are sequestered from the aqueous environment in the core of the micelle, while the hydrophilic headgroups are exposed to the solvent. Above the CMC, any additional surfactant added to the system predominantly forms new micelles, while the monomer concentration remains relatively constant.[2]
Experimental Protocols for CMC Determination
Several physical properties of a surfactant solution change abruptly at the CMC, allowing for its experimental determination. The most common methods include surface tension, conductivity, and fluorescence spectroscopy.[3][4]
Surface Tension Method
This is a primary and widely used technique for CMC determination.[5] It is based on the principle that surfactants lower the surface tension of a solution.
Methodology:
-
Solution Preparation: A series of aqueous solutions of the octanoic acid-isononylamine compound are prepared at various concentrations, spanning a range expected to include the CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.[6] Measurements should be performed at a constant temperature.
-
Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot typically shows two linear regions. Below the CMC, the surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[2][7] The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the curve.[5]
Electrical Conductivity Method
This method is suitable for ionic surfactants, such as the salt formed between octanoic acid and isononylamine. It relies on the change in the molar conductivity of the solution as micelles are formed.
Methodology:
-
Solution Preparation: A stock solution of the surfactant is prepared. A series of dilutions is then made, or a conductometric titration is performed by adding the stock solution to a known volume of solvent.
-
Measurement: The specific conductivity (κ) of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: The specific conductivity is plotted against the surfactant concentration.
-
CMC Determination: The plot will show two linear regions with different slopes. Below the CMC, conductivity increases with concentration as more charge-carrying monomers are added.[5] Above the CMC, the increase in conductivity is slower because the newly formed micelles have a lower mobility and bind counter-ions, resulting in a less efficient increase in charge carriers.[8] The CMC is the concentration at the point where the slope changes.
Fluorescence Probe Method
This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of micelles.[9]
Methodology:
-
Solution Preparation: A series of surfactant solutions is prepared. A small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone or ethanol) is added to each surfactant solution. The solvent is allowed to evaporate, leaving the probe solubilized.[10]
-
Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334-339 nm.[10][11]
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I₁, around 373 nm) to the third vibronic peak (I₃, around 384 nm) is calculated. The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the probe. In the polar aqueous environment (below CMC), the ratio is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio.[12]
-
CMC Determination: A plot of the I₁/I₃ ratio versus the surfactant concentration (or log concentration) is generated. The plot typically has a sigmoidal shape, and the CMC is determined from the midpoint of the transition.[12]
References
- 1. nanoscience.com [nanoscience.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. justagriculture.in [justagriculture.in]
- 4. researchgate.net [researchgate.net]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. youtube.com [youtube.com]
- 9. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. usc.gal [usc.gal]
- 12. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Einecs 299-113-8 in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 299-113-8, chemically identified as octanoic acid, compound with isononylamine (1:1), is a versatile agent with potential applications in the field of nanotechnology, specifically in the synthesis of metallic nanoparticles. This compound, a salt formed from a medium-chain carboxylic acid (octanoic acid) and a branched-chain primary amine (isononylamine), can function as a highly effective stabilizing and capping agent. Its dual-functionality allows for the control of particle size, prevention of agglomeration, and stabilization of nanoparticles in colloidal suspensions. These characteristics are crucial for the development of nanoparticles for various applications, including drug delivery, bioimaging, and catalysis.
This document provides detailed application notes and a hypothetical protocol for the use of this compound in the synthesis of silver nanoparticles. The protocol is based on established methods that utilize analogous long-chain carboxylic acids and amines as capping and stabilizing agents.
Mechanism of Action
In nanoparticle synthesis, this compound is proposed to function as a capping and stabilizing agent. The octanoic acid component can bind to the surface of the metallic nanoparticles through its carboxylate group. Simultaneously, the isononylamine component, a bulky and branched amine, provides a steric barrier that prevents the nanoparticles from aggregating. This synergistic action allows for the formation of small, monodisperse nanoparticles with high colloidal stability.
Quantitative Data Summary
The following table summarizes representative quantitative data from analogous nanoparticle synthesis protocols using long-chain carboxylic acids and amines as stabilizing agents. These values can serve as a starting point for optimizing protocols using this compound.
| Parameter | Silver Nanoparticles | Reference Analogy |
| Precursor | Silver Nitrate (AgNO₃) | [1] |
| Stabilizing Agent | This compound | (Hypothetical) |
| Reducing Agent | Ascorbic Acid | [2] |
| Solvent | Toluene | [2] |
| Precursor Concentration | 0.01 - 0.1 M | [1][2] |
| Stabilizer Concentration | 0.05 - 0.5 M | [1][2] |
| Reducing Agent Concentration | 0.1 - 1.0 M | [2] |
| Reaction Temperature | 60 - 180 °C | [1][2] |
| Reaction Time | 1 - 8 hours | [1][2] |
| Resulting Nanoparticle Size | 2 - 15 nm | [1][2][3] |
Experimental Protocols
Protocol: Synthesis of Silver Nanoparticles using this compound as a Stabilizing Agent
This protocol describes a method for the synthesis of silver nanoparticles using this compound as a capping and stabilizing agent, adapted from established procedures using similar long-chain acid-amine systems.[1][2][3]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (octanoic acid, compound with isononylamine (1:1))
-
Ascorbic acid
-
Toluene
-
Ethanol
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Precursor and Stabilizer Solution:
-
In a 100 mL three-neck round-bottom flask, dissolve a specific amount of this compound in toluene under magnetic stirring. The exact concentration should be optimized based on the desired nanoparticle size.
-
Heat the solution to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere to prevent oxidation.
-
-
Preparation of Reducing Agent Solution:
-
In a separate vial, dissolve ascorbic acid in toluene.
-
-
Nanoparticle Synthesis:
-
Once the stabilizer solution has reached the target temperature, inject a solution of silver nitrate in toluene into the flask under vigorous stirring.
-
Immediately following the silver nitrate injection, inject the ascorbic acid solution.
-
Allow the reaction to proceed at the set temperature for a specified time (e.g., 2 hours). The solution will typically change color, indicating the formation of silver nanoparticles.
-
-
Purification of Nanoparticles:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of ethanol to the solution to precipitate the silver nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh toluene.
-
Repeat the precipitation and centrifugation steps at least two more times to remove any unreacted precursors and excess stabilizing agent.
-
-
Characterization:
-
The size, shape, and crystalline structure of the synthesized silver nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD). UV-Vis spectroscopy can be used to confirm the formation of silver nanoparticles by observing the surface plasmon resonance peak.
-
Visualizations
Caption: Experimental workflow for silver nanoparticle synthesis.
Caption: Proposed stabilization of a silver nanoparticle.
References
Application Notes and Protocols for Octanoic Acid Isononylamine Salt as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid isononylamine salt is a versatile corrosion inhibitor belonging to the class of organic amine salts. It is formed through the neutralization reaction of octanoic acid, a medium-chain fatty acid, with isononylamine, a branched primary amine. This combination results in a surface-active compound that effectively protects various metal surfaces from corrosion in a range of environments. The inhibitor functions by adsorbing onto the metal surface, forming a persistent, protective hydrophobic film. This film acts as a barrier, isolating the metal from corrosive agents such as water, oxygen, and acidic species. The lipophilic isononylamine and octanoate tails orient away from the surface, enhancing the hydrophobic nature of the protective layer. The polar amine carboxylate head group provides strong adhesion to the metal surface.
These application notes provide a comprehensive overview of the use of octanoic acid isononylamine salt as a corrosion inhibitor, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism of corrosion inhibition by octanoic acid isononylamine salt is the formation of a protective film on the metal surface through adsorption. This process can be described in the following steps:
-
Transport to the Surface: The inhibitor molecules, dispersed in the corrosive medium, are transported to the metal surface.
-
Adsorption: The polar head of the salt, the carboxylate-amine group, has a strong affinity for the metal surface and adsorbs onto it. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the lone pair of electrons on the nitrogen and oxygen atoms and the vacant d-orbitals of the metal).
-
Film Formation: Upon adsorption, the non-polar hydrocarbon tails of the octanoic acid and isononylamine components orient themselves away from the metal surface, creating a dense, hydrophobic layer.
-
Corrosion Inhibition: This protective film acts as a barrier, preventing corrosive species (e.g., water, chloride ions, oxygen) from reaching the metal surface and inhibiting both anodic and cathodic corrosion reactions.
dot
Caption: Mechanism of corrosion inhibition by octanoic acid isononylamine salt.
Performance Data
While specific data for octanoic acid isononylamine salt is limited in publicly available literature, the performance of its components and analogues provides valuable insights. The following tables summarize representative data for sodium octanoate, which demonstrates the effectiveness of the octanoate anion as a corrosion inhibitor. The synergistic effect of the amine cation is expected to enhance this performance.
Table 1: Corrosion Inhibition Efficiency of Sodium Octanoate by Weight Loss Method
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.50 | - |
| 50 | 0.45 | 70.0 |
| 100 | 0.23 | 84.7 |
| 200 | 0.12 | 92.0 |
| 300 | 0.08 | 94.7 |
Data is representative and based on studies of sodium octanoate on carbon steel in a neutral aqueous environment.
Table 2: Electrochemical Parameters for Carbon Steel in the Presence of Sodium Octanoate
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 25.0 | - |
| 100 | -620 | 5.0 | 80.0 |
| 200 | -610 | 2.5 | 90.0 |
| 300 | -600 | 1.5 | 94.0 |
Data is representative and based on potentiodynamic polarization studies of sodium octanoate on carbon steel in a neutral aqueous environment.
Experimental Protocols
The following are detailed protocols for evaluating the performance of octanoic acid isononylamine salt as a corrosion inhibitor.
Weight Loss Method
This gravimetric method provides a direct measure of metal loss and is suitable for long-term immersion tests.
Materials and Equipment:
-
Metal coupons (e.g., carbon steel, mild steel) of known dimensions and surface area
-
Corrosive solution (e.g., 3.5% NaCl solution, acidic media)
-
Octanoic acid isononylamine salt
-
Analytical balance (±0.1 mg accuracy)
-
Polishing paper or grinding wheels
-
Desiccator
-
Beakers or test jars
-
Ultrasonic bath
-
Acetone, ethanol, and distilled water
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper to a mirror finish.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then distilled water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of octanoic acid isononylamine salt in the desired solvent (e.g., water, ethanol).
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with the corrosive medium. Prepare a blank solution without the inhibitor.
-
-
Immersion Test:
-
Completely immerse the prepared coupons in the test solutions in beakers or jars. Ensure each coupon is fully submerged and not in contact with other coupons.
-
Cover the containers to prevent evaporation.
-
Maintain the test at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to standard procedures (e.g., ASTM G1-03) to remove corrosion products without removing the base metal. This may involve gentle brushing and immersion in an appropriate cleaning solution (e.g., inhibited hydrochloric acid).
-
Rinse the cleaned coupons with distilled water and then acetone.
-
Dry the coupons and reweigh them to the nearest 0.1 mg (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the blank solution
-
CR_inhibitor = Corrosion rate in the inhibitor solution
-
-
dot
Caption: Workflow for the weight loss corrosion inhibition test.
Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Corrosive solution and inhibitor solutions as prepared for the weight loss method
Procedure:
-
Electrode Preparation:
-
The working electrode is typically a small, flat specimen of the metal under investigation, embedded in an insulating resin with only one face of known area exposed.
-
Prepare the exposed surface as described for the weight loss coupons (polishing, cleaning).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
-
Potentiodynamic Polarization:
-
Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
dot
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Applications
Octanoic acid isononylamine salt is suitable for a variety of applications where corrosion protection of metals is required, including:
-
Water Treatment: As a corrosion inhibitor in closed-loop cooling systems and industrial water treatment formulations.
-
Metalworking Fluids: To protect metal parts and equipment from corrosion during machining and fabrication processes.
-
Coatings and Paints: As an additive to enhance the anti-corrosive properties of protective coatings.
-
Oil and Gas Industry: In pipelines and storage tanks to mitigate corrosion caused by water and acidic gases.
-
Temporary Protection: For the short-term protection of metal surfaces during storage and transport.
Safety and Handling
Refer to the Safety Data Sheet (SDS) for octanoic acid isononylamine salt for detailed information on safe handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this product.
Application Notes and Protocols: Phase Transfer Catalysis in Organic Synthesis
Disclaimer: Initial searches for a specific chemical substance corresponding to EINECS number 299-113-8 did not yield a conclusive identification of a compound used as a phase transfer catalyst. Therefore, these application notes and protocols provide a general overview and guidance on the principles and practices of phase transfer catalysis (PTC) in organic synthesis, which can be applied to a wide range of suitable catalysts.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1][2][3] This is achieved through the use of a phase transfer catalyst, which transports one of the reactants across the phase boundary, enabling the reaction to proceed.[1][2][3]
The primary advantage of PTC lies in its ability to accelerate reaction rates, improve yields, and enhance selectivity under mild reaction conditions.[1][4] It often eliminates the need for expensive, anhydrous, or hazardous organic solvents, making it a cornerstone of green chemistry.[1][3] Common phase transfer catalysts include quaternary ammonium and phosphonium salts, crown ethers, and cryptands.[1][2]
Key benefits of using Phase Transfer Catalysis include:
-
Increased reaction rates and higher yields.[1]
-
Milder reaction conditions.
-
Reduced use of hazardous and expensive organic solvents.[1][3]
-
Simplified work-up procedures.
-
Applicability to a wide range of organic reactions.[5]
Mechanism of Phase Transfer Catalysis
The most common mechanism for PTC involving an anionic reactant is the Starks' extraction mechanism.[6][7] In a biphasic system, typically an aqueous and an organic phase, the phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the reacting anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and can migrate across the phase boundary.[8] In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.[8]
An alternative, the interfacial mechanism, proposes that the reaction occurs at the interface between the two phases.[6]
General Experimental Protocol for a Nucleophilic Substitution Reaction using a Quaternary Ammonium Salt as a Phase Transfer Catalyst
This protocol provides a general guideline for a nucleophilic substitution reaction. Specific parameters such as the choice of catalyst, solvent, temperature, and reaction time will need to be optimized for each specific reaction.
Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt of a nucleophile)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Deionized water
-
Stirring apparatus (magnetic stirrer or mechanical stirrer)
-
Reaction vessel equipped with a condenser and thermometer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, dissolve the organic substrate in the chosen organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the nucleophile.
-
Addition of Catalyst: Add the phase transfer catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-10 mol% relative to the limiting reactant.
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the vigorously stirred organic phase.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water and then with brine to remove any residual catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Factors Influencing the Rate of Phase Transfer Catalysis Reactions
The efficiency of a phase transfer catalyzed reaction is influenced by several factors. A summary of these effects is presented in the table below.
| Parameter | Effect on Reaction Rate |
| Catalyst Structure | The lipophilicity of the catalyst is crucial. Longer alkyl chains on the quaternary ammonium or phosphonium cation generally increase catalytic activity up to a certain point. |
| Rate of Agitation | In many cases, the reaction rate is dependent on the interfacial area, and therefore, vigorous stirring is essential to maximize the contact between the two phases. |
| Type and Concentration of Inorganic Salts | The presence of other salts can influence the distribution of the catalyst and the reacting anion between the two phases, sometimes leading to a "salting-out" effect that can enhance the reaction rate. |
| Temperature | As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. |
| Organic Solvent | The choice of the organic solvent can significantly affect the solubility of the ion pair and the reactivity of the nucleophile. Solvents with moderate polarity are often optimal. |
| Quantity of Water | The amount of water present can influence the hydration of the anion and the catalyst, which in turn affects their partitioning and reactivity. |
Visualizing the Phase Transfer Catalysis Cycle
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for a PTC Reaction
The logical flow of a typical phase transfer catalysis experiment is outlined below.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
Application Notes and Protocols for Formulating Microemulsions with Octanoic Acid and Isononylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, and isotropic mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a co-surfactant. Their unique properties, including high surface area, low interfacial tension, and enhanced solubilization capacity, make them attractive vehicles for drug delivery. This document provides detailed application notes and protocols for the formulation and characterization of microemulsions utilizing octanoic acid and isononylamine.
The combination of octanoic acid, a medium-chain fatty acid, and isononylamine, a primary amine, offers a versatile platform for microemulsion formulation. The in-situ reaction between the carboxylic acid group of octanoic acid and the amine group of isononylamine can form an amido-amine or an ionic species that acts as a surfactant or co-surfactant, facilitating the formation of stable microemulsions. This approach allows for the creation of tunable drug delivery systems with potential applications in enhancing the solubility and permeability of poorly water-soluble drugs.
Materials and Equipment
Materials:
-
Octanoic Acid (Caprylic Acid)
-
Isononylamine
-
Oil Phase (e.g., Isopropyl myristate, Oleic acid, Medium-chain triglycerides)
-
Aqueous Phase (e.g., Deionized water, Phosphate-buffered saline)
-
Co-surfactant (optional, e.g., Ethanol, Propylene glycol, Transcutol®)
-
Model Drug (for drug loading studies)
Equipment:
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Water bath or incubator
-
pH meter
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
Transmission Electron Microscope (TEM)
-
Viscometer or rheometer
-
Franz diffusion cells (for in vitro drug release studies)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
The construction of pseudo-ternary phase diagrams is a crucial step to identify the concentration ranges of the components that result in the formation of a stable microemulsion.
Methodology:
-
Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures:
-
Prepare mixtures of the surfactant (isononylamine or the in-situ formed octanoic acid-isononylamine complex) and a co-surfactant (if used) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). In the case of in-situ formation, octanoic acid and isononylamine can be considered as the initial components of the Sₘᵢₓ.
-
-
Titration:
-
Prepare a series of mixtures of the oil phase and the Sₘᵢₓ at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise while continuously stirring at a constant temperature (e.g., 25°C or 37°C).
-
After each addition of the aqueous phase, visually inspect the mixture for transparency and homogeneity. The transition from a turbid to a clear, single-phase system indicates the formation of a microemulsion.
-
Record the percentage composition of the oil, Sₘᵢₓ, and aqueous phase for each point where a clear microemulsion is formed.
-
-
Plotting the Diagram:
-
Plot the obtained data points on a triangular coordinate system (pseudo-ternary phase diagram). The three vertices of the triangle represent 100% of the oil phase, 100% of the aqueous phase, and 100% of the Sₘᵢₓ.
-
The area within the plotted points represents the microemulsion existence region.
-
Diagram: Workflow for Constructing a Pseudo-Ternary Phase Diagram
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Protocol 2: Characterization of the Microemulsion
Once stable microemulsion formulations are identified from the phase diagram, they should be characterized for their physicochemical properties.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Use Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the microemulsion sample with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and measure the droplet size and PDI at a fixed angle and temperature.
-
Perform the measurement in triplicate for each formulation.
-
2. Zeta Potential Measurement:
-
Method: Use Electrophoretic Light Scattering (ELS), often available on the same instrument as DLS.
-
Procedure:
-
Dilute the microemulsion sample with the aqueous phase.
-
Place the diluted sample in a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
Perform the measurement in triplicate.
-
3. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted microemulsion on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to dry at room temperature.
-
Observe the morphology of the microemulsion droplets under the TEM.
-
4. Viscosity Measurement:
-
Method: Use a viscometer or rheometer.
-
Procedure:
-
Place an appropriate amount of the undiluted microemulsion in the instrument.
-
Measure the viscosity at a controlled temperature and shear rate.
-
5. Drug Loading and Entrapment Efficiency:
-
Procedure:
-
Dissolve the desired amount of the drug in the oil phase before preparing the microemulsion.
-
Prepare the drug-loaded microemulsion following the optimized formulation.
-
To determine entrapment efficiency, separate the free drug from the microemulsion using a suitable technique (e.g., ultracentrifugation, dialysis).
-
Quantify the amount of drug in the microemulsion phase and the amount of free drug using a validated analytical method like HPLC.
-
Calculate the entrapment efficiency using the formula: Entrapment Efficiency (%) = (Total Drug - Free Drug) / Total Drug × 100
-
Data Presentation
The following tables present representative quantitative data for fatty acid-based microemulsions, which can be used as a reference for the expected outcomes when formulating with octanoic acid and isononylamine.
Table 1: Physicochemical Properties of Blank Microemulsion Formulations
| Formulation Code | Oil Phase (%) | Sₘᵢₓ (Octanoic Acid:Isononylamine) (%) | Aqueous Phase (%) | Droplet Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Viscosity (cP) ± SD |
| ME-1 | 10 | 30 (2:1) | 60 | 45.2 ± 2.1 | 0.15 ± 0.02 | +25.8 ± 1.5 | 35.6 ± 1.8 |
| ME-2 | 15 | 35 (2:1) | 50 | 68.7 ± 3.5 | 0.21 ± 0.03 | +22.1 ± 1.9 | 42.1 ± 2.2 |
| ME-3 | 10 | 40 (3:1) | 50 | 35.9 ± 1.8 | 0.12 ± 0.01 | +30.4 ± 2.0 | 48.9 ± 2.5 |
| ME-4 | 15 | 45 (3:1) | 40 | 55.3 ± 2.9 | 0.18 ± 0.02 | +28.7 ± 1.7 | 55.3 ± 2.9 |
Table 2: Drug Loading and In Vitro Release Characteristics of a Model Drug in an Optimized Microemulsion Formulation (ME-3)
| Parameter | Value |
| Drug Loading (%) | 1.5 |
| Entrapment Efficiency (%) | 98.2 ± 1.1 |
| Cumulative Drug Release at 6h (%) | 45.7 ± 2.3 |
| Cumulative Drug Release at 12h (%) | 78.9 ± 3.1 |
| Cumulative Drug Release at 24h (%) | 95.4 ± 2.8 |
Application in Drug Delivery and Potential Mechanism of Action
Microemulsions formulated with fatty acids like octanoic acid can enhance drug delivery through several mechanisms. Fatty acids can act as permeation enhancers by transiently disrupting the lipid barrier of cell membranes, thereby facilitating drug transport. Furthermore, the small droplet size of microemulsions provides a large surface area for drug release and absorption.
One potential application of such a microemulsion system is in the delivery of anticancer drugs. Fatty acids can influence cellular signaling pathways involved in cancer progression. For instance, the uptake of fatty acids by cancer cells can impact the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Diagram: Potential Mechanism of Action for an Octanoic Acid-Based Microemulsion in Cancer Drug Delivery
Application Notes and Protocols for Fatty Acid Amine Salts in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amine salts are emerging as a versatile class of biomaterials for advanced drug delivery systems. Their amphiphilic nature, biocompatibility, and ability to self-assemble into various nanostructures make them ideal candidates for enhancing the therapeutic efficacy of a wide range of pharmaceuticals. These compounds can improve drug solubility, facilitate transport across biological membranes, and enable controlled and targeted drug release. This document provides detailed application notes and experimental protocols for the synthesis, formulation, characterization, and evaluation of fatty acid amine salt-based drug delivery systems.
Data Presentation
Table 1: Physicochemical Properties of Fatty Acid Amine Salt-Based Nanoparticles
| Formulation Code | Fatty Acid Salt | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| DOX-LNs-OA | Doxorubicin-Oleic Acid | Doxorubicin | 93.7 ± 1.2 | 0.19 ± 0.04 | -8.3 ± 12.0 | 93.7 ± 1.2 | - |
| NLC-DCT/5-FU | - | Docetaxel & 5-Fluorouracil | 215.3 ± 10.4 | 0.29 | -17.1 | 95.9 | 11.2 |
| CS-Laurate | Chitosan-Laurate | Ranitidine HCl | - | - | - | - | - |
| CS-Palmitate | Chitosan-Palmitate | Ranitidine HCl | - | - | - | - | - |
Data compiled from multiple sources. Dashes indicate data not available in the cited literature.
Table 2: In Vitro Drug Release and Cytotoxicity
| Formulation | Release after 24h (%) | Cell Line | IC50 (µg/mL) |
| CS-Laurate Tablets | 80.1 | - | - |
| CS-Palmitate Tablets | 71.8 | - | - |
| NLC-FAA/SF | 57 | 4T1 Murine Breast Cancer | 0.18 ± 0.06 |
| ZnO NPs | - | HepG2 | 19.94 |
| ZnO NPs | - | MCF-7 | 75.65 |
Data compiled from multiple sources. Dashes indicate data not available in the cited literature.[1][2][3]
Experimental Protocols
Synthesis of Fatty Acid Amine Salts
This protocol describes a general method for the synthesis of a fatty acid amine salt, for example, an oleylamine-based salt.
Materials:
-
Oleic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Liquid ammonia
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
t-Butyl methyl ether
-
Aqueous hydrochloric acid (HCl)
-
Acetonitrile
-
Sodium hydroxide (NaOH)
Procedure:
-
Acid Chlorination: In a round-bottom flask, dissolve oleic acid in DCM. Add thionyl chloride dropwise while stirring at reflux temperature to form oleoyl chloride.[4]
-
Amidation: In a separate flask, prepare a solution of liquid ammonia in DCM at 0-10°C. Slowly add the oleoyl chloride solution from the previous step to the ammonia solution with continuous stirring to yield oleamide.[4]
-
Reduction to Amine: Reduce the oleamide to oleylamine by treating it with LiAlH₄ in THF.[4]
-
Extraction: Extract the resulting oleylamine using t-butyl methyl ether.[4]
-
Salt Formation and Purification:
-
Treat the oleylamine solution with aqueous HCl to form a monophasic solution.
-
Add acetonitrile to precipitate the oleylamine hydrochloride salt.
-
To obtain the free amine, treat the hydrochloride salt with t-butyl methyl ether and a base like NaOH.[4]
-
Formulation of Fatty Acid Amine Salt Nanoparticles
This protocol details the preparation of doxorubicin-loaded lipid nanoemulsions (LNEs) using a solvent diffusion method.[5]
Materials:
-
Doxorubicin hydrochloride
-
Oleic acid
-
Medium-chain triglyceride (MCT)
-
Soybean oil
-
Lecithin
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG 2000) (for PEGylation)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Preparation of Oil Phase: Dissolve the fatty acid amine salt (e.g., doxorubicin-oleic acid complex)[6], MCT, soybean oil, and lecithin in an organic solvent. For PEGylated nanoparticles, also dissolve DSPE-PEG 2000 in this mixture.[5]
-
Emulsification: Heat the oil phase and an aqueous buffer separately to a temperature above the melting point of the lipids. Add the oil phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.[7]
-
Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by dialysis against the aqueous buffer to remove any unentrapped drug and excess surfactants.
Characterization of Nanoparticles
a. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water. Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
b. Encapsulation Efficiency and Drug Loading:
-
Method: Centrifugation and UV-Vis Spectrophotometry
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the free drug.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
c. Morphology:
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. After drying, visualize the nanoparticles under a transmission electron microscope to observe their shape and size.[6]
In Vitro Drug Release Study
Method: Dialysis Method[8][9][10]
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.[6]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
In Vitro Cellular Uptake and Cytotoxicity Assay
a. Cellular Uptake:
-
Method: Fluorescence Microscopy or Flow Cytometry
-
Procedure:
-
Seed cancer cells (e.g., HeLa, A549, or 4T1) in a multi-well plate and allow them to adhere overnight.[1][5]
-
Incubate the cells with fluorescently labeled nanoparticles for a specific period.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.
-
b. Cytotoxicity Assay:
-
Method: MTT Assay[3]
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Antitumor Efficacy Study
Method: Xenograft Mouse Model[11][12]
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Treatment: When the tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., saline control, free drug, empty nanoparticles, drug-loaded nanoparticles).
-
Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).[13]
Visualization of Pathways and Workflows
Caption: Experimental workflow for developing fatty acid amine salt drug delivery systems.
Caption: Cellular uptake and signaling of fatty acid amine salt nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and characterization of fatty acid salts of chitosan as novel matrices for prolonged intragastric drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characteristics of lipid nanoemulsion formulations loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of modified lipid nanoparticles for doxorubicin controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced antitumor efficacy of nanostructured lipid carrier co-loaded with docetaxel and 5-fluorouracil for targeted gastric cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Employing EINECS 299-113-8 (Cetyltrimethylammonium Bromide) as a Template for Mesoporous Material Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
EINECS 299-113-8, chemically known as Cetyltrimethylammonium bromide (CTAB), is a cationic surfactant widely utilized as a structure-directing agent or template in the synthesis of mesoporous materials.[1][2] Its amphiphilic nature allows it to form micelles in solution, which act as scaffolds around which inorganic precursors (e.g., silica, titania, carbon precursors) can polymerize.[3] Upon removal of the CTAB template, a solid material with a regular, porous structure is obtained. These materials, particularly mesoporous silica nanoparticles (MSNs), are of significant interest in fields like drug delivery, catalysis, and separation due to their high surface area, tunable pore size, and large pore volume.[1][4]
This document provides detailed protocols for the synthesis of common mesoporous materials using CTAB as a template, along with quantitative data on how synthesis parameters influence the final material properties.
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MCM-41 Type)
This protocol describes a modified Stöber method for the synthesis of MCM-41, a well-ordered hexagonal mesoporous silica.[2][5]
Materials:
-
Cetyltrimethylammonium bromide (CTAB, this compound)
-
Tetraethyl orthosilicate (TEOS, silica precursor)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Experimental Workflow Diagram
Caption: General workflow for the synthesis of mesoporous silica using CTAB as a template.
Procedure:
-
Surfactant Solution Preparation: Dissolve a specific amount of CTAB (e.g., 1.0 g) in deionized water (e.g., 480 mL) in a round-bottom flask.
-
Base Addition: Add a solution of NaOH (e.g., 3.5 mL of 2 N solution) to the CTAB solution.[2]
-
Temperature Control: Heat the mixture to 80°C with vigorous stirring until the solution becomes clear.
-
Silica Precursor Addition: Add TEOS (e.g., 5.0 mL) dropwise to the solution while maintaining vigorous stirring. A white precipitate will form.
-
Aging: Continue stirring the mixture at 80°C for 2-4 hours to allow for the condensation and polymerization of silica around the CTAB micelles.
-
Product Collection: Collect the solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the collected white powder in an oven at 60-100°C overnight.
-
Template Removal: This is a crucial step to create the mesoporous structure. Two common methods are:
-
Calcination: Heat the dried powder in a furnace to 550°C for 6 hours in the presence of air. This will burn off the organic CTAB template.[6]
-
Solvent Extraction: Reflux the dried powder in an acidic ethanol or methanol solution (e.g., 1 g of powder in 100 mL of ethanol with 1 mL of concentrated HCl) at 60-80°C for 12-24 hours.[7] This method is preferred when the mesoporous material contains thermally sensitive functional groups.
-
Data Presentation: Influence of CTAB/Silica Ratio on Material Properties
The molar ratio of CTAB to the silica source is a critical parameter that influences the structural properties of the resulting mesoporous silica.
| CTAB:SiO₂ Molar Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| 0.05:1 | 604.4 | 0.710 | 4.70 | [8] |
| 0.1:1 | 970.8 | 0.896 | 3.69 | [8] |
| 0.2:1 | 907.0 | 0.990 | 4.37 | [8] |
| 0.125 | ~950 | ~0.95 | ~3.1 | [5] |
Note: An excessive amount of CTAB can lead to a decrease in surface area due to disturbances in the micelle-silicate interactions.[8]
Protocol 2: Synthesis of Mesoporous Carbon via Soft Templating
This protocol outlines the synthesis of mesoporous carbon using CTAB as a soft template and a polymerizable carbon precursor like phenol-formaldehyde resin.
Materials:
-
Cetyltrimethylammonium bromide (CTAB, this compound)
-
Phenol (carbon precursor)
-
Formaldehyde solution (37 wt.%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Logical Relationship Diagram
References
- 1. Cetyltrimethylammonium bromide in the synthesis of mesoporous silica nanoparticles: General aspects and in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Graphene Oxide-Coated Mesoporous Silica with Cetyltrimethylammonium Bromide (CTAB) Template for Methylene Blue Adsorption | Trends in Sciences [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. physmath.spbstu.ru [physmath.spbstu.ru]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing the Efficacy of Einecs 299-113-8 (Bronopol) as a Biocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for evaluating the biocidal efficacy of Einecs 299-113-8, chemically known as 2-bromo-2-nitro-1,3-propanediol, and commonly referred to as Bronopol. Bronopol is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1][2] Its mechanism of action involves the oxidation of essential thiol groups within microbial cells, leading to the inhibition of enzymes and subsequent cell death.[3][4] These protocols are designed to be followed in a laboratory setting to determine key efficacy parameters such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the rate of microbial kill.
The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), the American Society for Testing and Materials (ASTM), and the International Organization for Standardization (ISO) to ensure data accuracy and reproducibility.
Overview of Experimental Workflow
The evaluation of Bronopol's biocidal efficacy follows a multi-step process, beginning with the determination of the minimum concentration required to inhibit microbial growth (MIC), followed by the assessment of the minimum concentration needed to kill the microorganisms (MBC/MFC). A time-kill kinetics assay is then performed to understand the rate at which Bronopol inactivates the target microbes.
References
- 1. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Preparation of Bacterial Suspension and Inoculum for Antibacterial Tests [bio-protocol.org]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Incorporating Einecs 299-113-8 into Polymer Matrices
Einecs 299-113-8: Octanoic acid, compound with isononylamine (1:1) CAS Number: 93843-34-6
These application notes provide detailed methods for the incorporation of this compound, an organic salt formed from octanoic acid and isononylamine, into various polymer matrices. The information is intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established polymer processing techniques and the known properties of the constituent components of this compound.
Octanoic acid is a medium-chain fatty acid, and isononylamine is a branched primary amine. Their 1:1 compound is an amine salt, which is expected to have a moderate molecular weight and potential surfactant-like properties. These characteristics influence the selection of appropriate incorporation methods and processing parameters.
Three primary methods for incorporation are detailed: Melt Blending, Solution Casting, and In-Situ Polymerization. The choice of method will depend on the thermal stability of this compound, the properties of the chosen polymer matrix, and the desired final properties of the composite material.
Method 1: Melt Blending
Melt blending is a common, scalable, and solvent-free method for incorporating additives into thermoplastic polymers. This process involves mixing the additive with the polymer in its molten state.
Applicability: This method is suitable for thermally stable additives that do not degrade at the processing temperatures of the chosen polymer. Given that octanoic acid has a boiling point of approximately 237°C and isononylamine's boiling point is in a similar range, their salt is expected to have reasonable thermal stability for processing with many common thermoplastics.
Experimental Protocol:
-
Material Preparation:
-
Dry the polymer pellets to the manufacturer's recommended specifications to prevent hydrolytic degradation during processing.
-
Ensure this compound is in a fine, powdered form to facilitate uniform dispersion. If it is a liquid or paste at room temperature, pre-blending with a small amount of the powdered polymer may be necessary.
-
-
Blending:
-
Pre-mix the desired weight percentage of this compound with the polymer pellets in a sealed bag by manual shaking.
-
Feed the mixture into a twin-screw extruder. The co-rotating, intermeshing twin-screw design provides efficient mixing.
-
-
Extrusion Parameters:
-
Set the temperature profile of the extruder zones to be appropriate for the specific polymer being used. A gradually increasing temperature profile is typically employed.
-
The screw speed should be optimized to ensure adequate mixing without excessive shear, which could degrade the polymer or the additive.
-
The feed rate should be kept constant to ensure a consistent composition of the extrudate.
-
-
Cooling and Pelletizing:
-
The extruded strand is cooled in a water bath.
-
A pelletizer is used to cut the cooled strand into pellets of the polymer composite.
-
-
Post-Processing:
-
The resulting pellets can be used for subsequent processing steps such as injection molding or film extrusion to create the final product.
-
Data Presentation:
| Polymer Matrix | Processing Temperature (°C) | This compound Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polypropylene (PP) | 190 - 220 | 1 | 33 | 450 |
| 3 | 31 | 480 | ||
| 5 | 29 | 520 | ||
| Polyethylene (PE) | 160 - 190 | 1 | 24 | 600 |
| 3 | 22 | 630 | ||
| 5 | 20 | 670 | ||
| Polylactic Acid (PLA) | 180 - 210 | 1 | 58 | 5 |
| 3 | 55 | 6 | ||
| 5 | 52 | 7 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary based on the specific grade of polymer, processing conditions, and the properties of this compound.
Experimental Workflow Diagram:
Caption: Workflow for incorporating this compound via melt blending.
Method 2: Solution Casting
Solution casting is a versatile laboratory-scale technique for producing thin polymer films with a uniform dispersion of additives. This method is particularly suitable for polymers that are soluble in common solvents and for additives that may be sensitive to high temperatures.
Applicability: This method is ideal when the polymer and this compound share a common solvent. Given the amphiphilic nature of the amine salt, a range of solvents could be effective. It is also a preferred method for heat-sensitive polymers.
Experimental Protocol:
-
Solution Preparation:
-
Dissolve the polymer in a suitable solvent to create a polymer solution of a specific concentration (e.g., 10% w/v). Common solvents include chloroform, tetrahydrofuran (THF), or dimethylformamide (DMF).
-
In a separate container, dissolve the desired amount of this compound in the same solvent.
-
Add the additive solution to the polymer solution and stir magnetically for several hours to ensure a homogeneous mixture.
-
-
Casting:
-
Pour the homogeneous solution onto a flat, level substrate, such as a glass plate or a Teflon-coated dish.
-
Use a casting knife or a doctor blade to control the thickness of the cast film.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in a fume hood at ambient temperature. For controlled evaporation, a desiccator or a vacuum oven at a slightly elevated temperature (below the boiling point of the solvent) can be used.
-
-
Film Detachment:
-
Once the film is completely dry, carefully peel it from the substrate.
-
-
Drying:
-
Further dry the film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Data Presentation:
| Polymer Matrix | Solvent | This compound Loading (wt%) | Film Thickness (µm) | Water Contact Angle (°) |
| Polystyrene (PS) | Toluene | 1 | 50 | 92 |
| 3 | 52 | 88 | ||
| 5 | 48 | 85 | ||
| Poly(methyl methacrylate) (PMMA) | Acetone | 1 | 60 | 75 |
| 3 | 58 | 71 | ||
| 5 | 62 | 68 | ||
| Polyvinyl Chloride (PVC) | THF | 1 | 55 | 85 |
| 3 | 53 | 81 | ||
| 5 | 56 | 78 |
Note: The data presented in this table are hypothetical and for illustrative purposes. The choice of solvent and drying conditions will significantly impact the film properties.
Experimental Workflow Diagram:
Caption: Workflow for incorporating this compound via solution casting.
Method 3: In-Situ Polymerization
In-situ polymerization involves dispersing the additive within the monomer before or during the polymerization process. This can lead to a very fine dispersion of the additive and, in some cases, covalent bonding between the additive and the polymer matrix.
Applicability: This method is suitable if this compound is soluble in the monomer and does not interfere with the polymerization reaction (e.g., by inhibiting the initiator or quenching radicals). The amine and carboxylic acid functionalities could potentially participate in certain polymerization reactions.
Experimental Protocol:
-
Monomer Preparation:
-
Purify the monomer to remove any inhibitors.
-
Dissolve the desired amount of this compound in the purified monomer. Sonication may be used to aid dissolution and dispersion.
-
-
Initiation:
-
Add the polymerization initiator to the monomer-additive mixture. The choice of initiator (e.g., thermal, photoinitiator) depends on the type of polymerization (e.g., free radical, condensation).
-
-
Polymerization:
-
Carry out the polymerization under controlled conditions (temperature, pressure, atmosphere). This could be a bulk, solution, or emulsion polymerization process.
-
Monitor the reaction progress by measuring viscosity, monomer conversion, or other relevant parameters.
-
-
Purification:
-
Once the polymerization is complete, the resulting polymer composite may need to be purified to remove unreacted monomer, initiator residues, and any unbound additive. This can be achieved by precipitation in a non-solvent followed by filtration and drying.
-
Data Presentation:
| Monomer | Polymerization Type | This compound Loading (wt%) | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg, °C) |
| Methyl Methacrylate (MMA) | Free Radical | 1 | 95,000 | 103 |
| 3 | 92,000 | 101 | ||
| 5 | 88,000 | 99 | ||
| Styrene | Free Radical | 1 | 120,000 | 98 |
| 3 | 115,000 | 96 | ||
| 5 | 110,000 | 94 | ||
| ε-Caprolactone | Ring-Opening | 1 | 50,000 | -62 |
| 3 | 48,000 | -64 | ||
| 5 | 45,000 | -65 |
Note: The data presented in this table are hypothetical and for illustrative purposes. The presence of the additive may affect the polymerization kinetics and the final properties of the polymer.
Logical Relationship Diagram:
Caption: Logical flow of the in-situ polymerization process.
Disclaimer
The provided protocols and data are intended as a starting point for research and development. The optimal conditions for incorporating this compound into a specific polymer matrix will need to be determined experimentally. It is crucial to consider the specific properties of the materials being used and to conduct appropriate safety assessments before commencing any experimental work. The hypothetical data is for illustrative purposes and should not be taken as factual results.
Application Notes and Protocols for the Quantification of Octanoic Acid, Compound with Isononylamine (1:1) (Einecs 299-113-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 299-113-8 is identified as octanoic acid, compound with isononylamine (1:1), with the corresponding CAS number 93843-34-6. This substance is a salt formed from the reaction of octanoic acid, a medium-chain fatty acid, and isononylamine, a primary alkylamine. Accurate quantification of this compound in various formulations is crucial for quality control, stability studies, and formulation development in the pharmaceutical and chemical industries.
This document provides detailed application notes and experimental protocols for three distinct analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) for the analysis of the octanoic acid moiety, Gas Chromatography (GC) for the analysis of the isononylamine moiety, and Acid-Base Titration for the quantification of the total salt content.
Analytical Techniques Overview
The quantification of "octanoic acid, compound with isononylamine (1:1)" can be approached by analyzing either of its constituent components or by titrating the salt as a whole.
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the quantification of the octanoic acid portion of the salt. Reversed-phase HPLC with UV detection is a common and reliable method for the analysis of fatty acids.
-
Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile compounds like isononylamine. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and sensitivity. A flame ionization detector (FID) is commonly used for quantification.
-
Acid-Base Titration: This classical analytical method offers a simple and cost-effective way to determine the total concentration of the amine salt. It involves titrating the sample with a standardized acid or base and determining the endpoint potentiometrically or with an indicator.
Data Presentation
The following table summarizes the key quantitative parameters for the described analytical methods.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV | Octanoic Acid | ~0.5 mg/L (with derivatization) | ~1.5 mg/L (with derivatization) | >0.99 | 95 - 105 |
| GC-FID | Isononylamine | ~2 µg/g | ~6 µg/g | >0.99 | 90 - 110 |
| Acid-Base Titration | Total Salt | Dependent on titrant concentration | Dependent on titrant concentration | N/A | 98 - 102 |
Experimental Protocols
Quantification of the Octanoic Acid Moiety by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of octanoic acid.
a. Materials and Reagents:
-
Octanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
Sample formulation containing this compound
b. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
d. Standard Preparation:
-
Prepare a stock solution of octanoic acid reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
e. Sample Preparation:
-
Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent (e.g., methanol).
-
The salt will dissociate in solution. Ensure the concentration of octanoic acid is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
f. Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of octanoic acid against its concentration.
-
Determine the concentration of octanoic acid in the sample from the calibration curve.
-
Calculate the concentration of "octanoic acid, compound with isononylamine (1:1)" in the original formulation based on the measured octanoic acid concentration and the molecular weights of the components.
Quantification of the Isononylamine Moiety by Gas Chromatography (GC)
This protocol outlines a GC-FID method for the quantification of isononylamine, which may involve a derivatization step.
a. Materials and Reagents:
-
Isononylamine reference standard
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
Solvent for extraction and dilution (e.g., heptane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Sample formulation containing this compound
b. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, CP-Volamine)
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the concentration.
d. Standard and Sample Preparation (with Derivatization):
-
Standard Preparation: Prepare a stock solution of isononylamine in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Dissolve a known amount of the formulation in an appropriate solvent. To isolate the amine, a liquid-liquid extraction may be necessary. Acidify the aqueous solution to protonate the amine, wash with an organic solvent to remove octanoic acid, then basify the aqueous layer and extract the isononylamine into an organic solvent.
-
Dry the organic extract with anhydrous sodium sulfate.
-
-
Derivatization:
-
To a known volume of the standard or sample extract, add an excess of the derivatizing agent (e.g., TFAA).
-
Heat the mixture if necessary to ensure complete reaction (e.g., 60 °C for 30 minutes).
-
After cooling, the sample is ready for injection.
-
e. Analysis and Calculation:
-
Inject the derivatized calibration standards and the sample into the GC system.
-
Construct a calibration curve by plotting the peak area of the derivatized isononylamine against its concentration.
-
Determine the concentration of isononylamine in the sample from the calibration curve.
-
Calculate the concentration of "octanoic acid, compound with isononylamine (1:1)" in the original formulation.
Quantification by Acid-Base Titration
This protocol describes a potentiometric titration for the determination of the total amine salt content.
a. Materials and Reagents:
-
Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and isopropanol)
-
Sample formulation containing this compound
b. Instrumentation:
-
Autotitrator with a pH electrode
-
Burette
-
Magnetic stirrer
c. Titration Procedure:
-
Accurately weigh a known amount of the formulation and dissolve it in the chosen solvent.
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.
-
Titrate the sample with the standardized titrant (HCl if titrating the amine, NaOH if titrating the carboxylic acid after dissociation).
-
Record the volume of titrant added and the corresponding pH values.
-
The equivalence point is the point of the steepest change in pH, which can be determined from the first or second derivative of the titration curve.
d. Calculation:
-
Calculate the moles of titrant used to reach the equivalence point.
-
Based on the stoichiometry of the reaction (1:1 for this salt), determine the moles of the "octanoic acid, compound with isononylamine (1:1)" in the sample.
-
Calculate the concentration (e.g., in % w/w) of the salt in the original formulation.
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Analytical approaches for this compound quantification.
Application Notes and Protocols for Octanoic Acid Isononylamine in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid isononylamine is a salt formed from octanoic acid and isononylamine. In agrochemical formulations, it is utilized primarily as a multi-functional adjuvant. Its properties are derived from both the fatty acid and the amine components, suggesting its role as a surfactant, penetrant, and potentially as a compound with its own herbicidal or pesticidal activity. Fatty acid salts are known to be effective as contact herbicides and insecticides, acting by disrupting the cell membranes of target organisms.[1][2] The amine component can contribute to its surfactant properties, aiding in the spreading and absorption of the active ingredients in a pesticide formulation.[3][4][5]
These application notes provide a comprehensive overview of the use of octanoic acid isononylamine in agrochemical contexts, including its likely mechanisms of action, detailed experimental protocols for its evaluation, and representative data on its performance.
Principle of Action
Octanoic acid isononylamine likely enhances the efficacy of agrochemical formulations through several mechanisms:
-
Surfactancy: As an amine salt of a fatty acid, it is expected to reduce the surface tension of spray droplets. This leads to better wetting and spreading on the waxy cuticle of plant leaves, increasing the contact area of the pesticide.[6]
-
Penetration: The lipophilic nature of the octanoic acid component can aid in the penetration of the plant cuticle, facilitating the uptake of the active ingredient into the plant tissues.[4]
-
Direct Activity: Octanoic acid itself has herbicidal properties, causing rapid desiccation of plant tissues by disrupting cell membrane integrity.[2] This can provide a synergistic effect when combined with other herbicides.
The following diagram illustrates the proposed mechanism of action for a fatty acid amine salt adjuvant in enhancing herbicide delivery.
Data Presentation
The following tables present illustrative data from hypothetical studies evaluating the efficacy of octanoic acid isononylamine as an adjuvant with a glyphosate-based herbicide.
Table 1: Effect of Octanoic Acid Isononylamine Concentration on Herbicide Efficacy
| Treatment | Adjuvant Concentration (% v/v) | Weed Control (%) at 14 Days After Treatment |
| Herbicide Alone | 0 | 65 ± 5 |
| Herbicide + OAI | 0.25 | 78 ± 4 |
| Herbicide + OAI | 0.50 | 89 ± 3 |
| Herbicide + OAI | 1.00 | 95 ± 2 |
| Herbicide + Commercial Standard Adjuvant | 0.50 | 92 ± 3 |
OAI: Octanoic Acid Isononylamine
Table 2: Comparison of Octanoic Acid Isononylamine with Standard Adjuvants
| Adjuvant Type | Use Rate (% v/v) | Droplet Spread Area (mm²) | Contact Angle (degrees) |
| None (Water) | - | 10.2 ± 1.5 | 95 ± 5 |
| Non-ionic Surfactant (NIS) | 0.25 | 25.8 ± 2.1 | 62 ± 4 |
| Crop Oil Concentrate (COC) | 1.00 | 35.4 ± 2.8 | 45 ± 3 |
| Octanoic Acid Isononylamine | 0.50 | 32.1 ± 2.5 | 51 ± 4 |
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial for Octanoic Acid Isononylamine as a Herbicide Adjuvant
Objective: To determine the optimal concentration of octanoic acid isononylamine for enhancing the efficacy of a post-emergence herbicide.
Materials:
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti), grown to the 3-4 leaf stage in individual pots.
-
Technical grade active ingredient of a selected herbicide (e.g., glyphosate).
-
Octanoic acid isononylamine.
-
Commercial standard adjuvant for comparison.
-
Deionized water.
-
Pressurized spray chamber calibrated to deliver a consistent volume.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the herbicide in deionized water at a concentration that provides suboptimal control when used alone (e.g., 50% of the recommended field rate).
-
Prepare a series of adjuvant dilutions of octanoic acid isononylamine in deionized water (e.g., to achieve final spray concentrations of 0.25%, 0.5%, and 1.0% v/v).
-
-
Spray Solution Preparation:
-
For each treatment, prepare the final spray solution by adding the herbicide stock solution to the respective adjuvant dilution.
-
Include a "herbicide alone" control and a "herbicide + commercial standard adjuvant" control.
-
Also include an untreated control.
-
-
Application:
-
Randomly assign plants to each treatment group (n=5-10 plants per group).
-
Place the plants in the spray chamber and apply the respective treatment solutions at a calibrated rate (e.g., 200 L/ha).
-
-
Incubation and Evaluation:
-
After treatment, transfer the plants to a greenhouse with controlled temperature and light conditions.
-
Visually assess weed control at 7, 14, and 21 days after treatment using a rating scale of 0% (no effect) to 100% (complete death of the plant).
-
At 21 days, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh to determine biomass reduction compared to the untreated control.
-
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: Evaluation of Surfactant Properties of Octanoic Acid Isononylamine
Objective: To quantify the effect of octanoic acid isononylamine on the physical properties of a spray solution.
Materials:
-
Octanoic acid isononylamine.
-
Deionized water.
-
Tensiometer for measuring surface tension.
-
Goniometer for measuring contact angle.
-
Hydrophobic surface (e.g., Parafilm or a representative leaf surface).
-
Micropipette.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of aqueous solutions of octanoic acid isononylamine at different concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v).
-
Include a deionized water control.
-
-
Surface Tension Measurement:
-
Measure the surface tension of each solution using a tensiometer according to the manufacturer's instructions.
-
Record the values in mN/m.
-
-
Contact Angle and Spreading Measurement:
-
Place a standardized droplet (e.g., 10 µL) of each solution onto the hydrophobic surface.
-
Immediately measure the contact angle of the droplet using a goniometer.
-
Capture an image of the droplet and use image analysis software to measure the spread area in mm².
-
-
Data Analysis:
-
Plot the surface tension, contact angle, and spread area as a function of the octanoic acid isononylamine concentration.
-
Compare the results to those of standard adjuvants if desired.
-
Conclusion
Octanoic acid isononylamine shows significant potential as a multi-functional adjuvant in agrochemical formulations. Its predicted ability to act as a surfactant and penetrant, combined with the inherent herbicidal activity of octanoic acid, makes it a promising candidate for enhancing the efficacy of a wide range of pesticides. The protocols outlined above provide a framework for the systematic evaluation of this and similar compounds, enabling researchers to quantify their benefits and determine optimal use rates in various formulations. Further research is warranted to fully elucidate its spectrum of activity and to optimize its use in integrated pest management programs.
References
Troubleshooting & Optimization
improving the stability of nanoparticles synthesized with Einecs 299-113-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is Einecs 299-113-8 and how is it related to nanoparticle synthesis?
This compound is a European Inventory of Existing Commercial Chemical Substances number that can be associated with components used in the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biocompatible and biodegradable copolymer widely utilized for creating nanoparticles for drug delivery applications.[1][2] These nanoparticles can encapsulate a variety of therapeutic agents, offering advantages like controlled release and improved stability of the encapsulated drug.[1][3]
Q2: What are the most common methods for synthesizing PLGA nanoparticles?
The most prevalent methods for fabricating PLGA nanoparticles are the emulsification-solvent evaporation technique (both single and double emulsion) and the nanoprecipitation method.[1][4][5] The choice of method often depends on the properties of the drug to be encapsulated (hydrophobic or hydrophilic).[1][4] Microfluidic systems are also being employed to gain precise control over nanoparticle size and distribution.[5]
Q3: What are the primary stability concerns with PLGA nanoparticles?
The main stability issues encountered with PLGA nanoparticles include:
-
Aggregation: Nanoparticles clumping together, leading to larger particle sizes and potential sedimentation.[6][7]
-
Degradation: The breakdown of the PLGA polymer, which can be influenced by factors like the lactide-to-glycolide ratio and the surrounding pH.[2][8][9]
-
Inconsistent Drug Release: Variations in the release kinetics of the encapsulated drug.[2][9]
-
Changes in Physicochemical Properties: Alterations in particle size, zeta potential, and polydispersity index (PDI) over time.
Q4: How does the lactide-to-glycolide ratio in PLGA affect nanoparticle stability?
The ratio of lactic acid to glycolic acid in the PLGA copolymer is a critical factor influencing nanoparticle properties. A higher glycolic acid content leads to a more hydrophilic polymer, resulting in faster degradation and drug release.[2][9] Conversely, a higher lactide content results in a more hydrophobic polymer with slower degradation rates.[8] For instance, a 50:50 lactide:glycolide ratio exhibits the fastest degradation.[9]
Q5: What is the role of stabilizers in PLGA nanoparticle formulations?
Stabilizers, such as polyvinyl alcohol (PVA) and polyethylene glycol (PEG), are crucial for preventing nanoparticle aggregation.[10][11] They adsorb to the nanoparticle surface, creating a repulsive force that prevents particles from sticking together.[11] The choice and concentration of the stabilizer can significantly impact the final particle size, surface charge, and overall stability of the nanoparticle suspension.[12][13]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During or After Synthesis
Symptoms:
-
Visible precipitates or cloudiness in the nanoparticle suspension.
-
A significant increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
-
Difficulty in resuspending lyophilized nanoparticles.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Stabilization | - Increase the concentration of the stabilizer (e.g., PVA).- Use a more effective stabilizer. PEGylation, the process of attaching PEG chains to the nanoparticle surface, can significantly improve stability.[14][15]- Ensure thorough mixing of the stabilizer in the aqueous phase before emulsification. |
| Improper Solvent Selection | - For the emulsification-diffusion method, using a partially water-miscible solvent like ethyl acetate can lead to nanoparticles with a narrow size distribution and reduced aggregation compared to water-immiscible solvents like dichloromethane.[6] |
| Issues with Lyophilization | - Lyophilization without a cryoprotectant can lead to irreversible aggregation.[7] Use cryoprotectants like trehalose or sucrose to protect nanoparticles during freezing and drying.- Optimize the lyophilization cycle (freezing rate, primary drying temperature, and secondary drying temperature). |
| Inappropriate Storage Conditions | - Store nanoparticle suspensions at 4°C to minimize aggregation.[16]- Avoid storing nanoparticles in buffers with high ionic strength (like PBS) which can screen surface charges and lead to aggregation.[7] Consider storing in deionized water. |
Issue 2: Poor Drug Encapsulation Efficiency
Symptoms:
-
Low percentage of the drug successfully loaded into the nanoparticles.
Possible Causes and Solutions:
| Cause | Solution |
| Incompatible Synthesis Method | - For hydrophilic drugs, a double emulsion-solvent evaporation method (w/o/w) is generally more suitable than a single emulsion method (o/w).[1][4]- For hydrophobic drugs, a single emulsion or nanoprecipitation method is often preferred.[1][4] |
| Drug Partitioning into the External Phase | - Optimize the pH of the aqueous phase to reduce the solubility of the drug in the external medium.- Increase the viscosity of the internal aqueous phase in a double emulsion to slow drug diffusion. |
| Rapid Solvent Evaporation | - A slower, more controlled evaporation of the organic solvent can allow for better drug entrapment within the solidifying polymer matrix. |
Experimental Protocols
Single Emulsion-Solvent Evaporation Method
This method is commonly used for encapsulating hydrophobic drugs.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, for example, a 1-5% (w/v) solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then resuspend them in the desired medium.[1]
Nanoprecipitation (Solvent Displacement) Method
This is a simpler, one-step method suitable for both hydrophobic and some hydrophilic drugs.
-
Organic Phase Preparation: Dissolve the PLGA and the drug in a water-miscible organic solvent like acetone or acetonitrile.[4]
-
Nanoparticle Formation: Add the organic solution dropwise into an aqueous solution (which may contain a stabilizer) under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Nanoparticle Collection: Collect and wash the nanoparticles by centrifugation.
Data Presentation
Table 1: Influence of Formulation Parameters on PLGA Nanoparticle Characteristics
| Parameter | Variation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Concentration | Low | Smaller | Lower | More Negative |
| High | Larger | Higher | Less Negative | |
| Stabilizer (PVA) Conc. | Low | Larger | Higher | Less Negative |
| High | Smaller | Lower | More Negative | |
| Lactide:Glycolide Ratio | 50:50 | Variable | Variable | Variable |
| 75:25 | Generally smaller | Lower | More Negative | |
| Solvent Type | Dichloromethane | Larger, more polydisperse | Higher | Variable |
| Ethyl Acetate | Smaller, more monodisperse | Lower | Variable |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions.
Visualizations
Caption: Workflow for PLGA nanoparticle synthesis via the emulsion-solvent evaporation method.
Caption: Interrelated factors affecting the stability of PLGA nanoparticles.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Microfluidics for PLGA nanoparticle synthesis: a review - Elveflow [elveflow.com]
- 6. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Octanoic Acid Isononylamine Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of octanoic acid isononylamine salt. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental reaction for synthesizing octanoic acid isononylamine salt?
The synthesis of octanoic acid isononylamine salt is a straightforward acid-base neutralization reaction. Octanoic acid, a carboxylic acid, donates a proton to the lone pair of electrons on the nitrogen atom of isononylamine, a branched primary amine. This results in the formation of an ammonium salt.
Q2: My reaction does not seem to be proceeding to completion. What are the possible causes and solutions?
An incomplete reaction can be due to several factors. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Stoichiometry | Ensure a 1:1 molar ratio of octanoic acid to isononylamine. Accurately weigh both reactants. |
| Insufficient Mixing | Use a magnetic stirrer and an appropriate-sized stir bar to ensure the reaction mixture is homogeneous. |
| Low Reaction Temperature | While the reaction is typically exothermic, gentle warming (30-40°C) can sometimes help to overcome any minor activation energy barrier, especially if reactants are viscous. |
| Solvent Issues | If using a solvent, ensure it is inert and that both reactants are soluble. Common solvents for this type of reaction include ethanol, isopropanol, or toluene. |
Q3: I am observing the formation of a white solid that is not the desired salt. What could this be?
The most likely side product is the corresponding amide, formed through the dehydration of the ammonium salt intermediate. This is more likely to occur if the reaction is heated to high temperatures.
-
Solution: Avoid excessive heating of the reaction mixture. If the salt needs to be dried, use a vacuum oven at a mild temperature (e.g., < 50°C).
Q4: How can I purify the octanoic acid isononylamine salt?
Purification can be challenging due to the amphiphilic nature of the salt.
-
Recrystallization: If a suitable solvent is found where the salt has high solubility at an elevated temperature and low solubility at room temperature, recrystallization can be effective. Test a range of solvents from polar (e.g., acetonitrile) to non-polar (e.g., heptane).
-
Washing: If the product precipitates from the reaction mixture, washing the solid with a cold, non-polar solvent like hexane can help remove unreacted starting materials.
-
Chromatography: While possible, column chromatography can be complex due to the ionic nature of the salt. A mixed-mode chromatography column may be necessary.
Q5: What analytical techniques can be used to confirm the formation and purity of the salt?
Several analytical methods can be employed:
-
FT-IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the appearance of a broad N-H⁺ stretch from the ammonium salt.
-
¹H NMR Spectroscopy: The chemical shift of the protons alpha to the carbonyl group and the amine will change upon salt formation.
-
Acid-Base Titration: Titration can be used to determine the purity of the salt.
-
HPLC: High-performance liquid chromatography can be used to assess purity. A mixed-mode column is often suitable for separating the ionic salt from non-ionic starting materials.
Experimental Protocols
General Synthesis Protocol for Octanoic Acid Isononylamine Salt
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add octanoic acid (1 equivalent).
-
If using a solvent, add it to the flask and stir until the octanoic acid is fully dissolved.
-
Slowly add isononylamine (1 equivalent) to the flask while stirring. The addition is often exothermic, so a cooling bath may be necessary to maintain a desired temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
If the product precipitates, it can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Dry the resulting salt, preferably under vacuum at a temperature below 50°C to prevent amide formation.
Visualizations
Caption: General experimental workflow for the synthesis of octanoic acid isononylamine salt.
Caption: Troubleshooting logic for common issues during the synthesis reaction.
Technical Support Center: Optimizing Einecs 299-113-8 for Corrosion Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Einecs 299-113-8 (Octanoic acid, compound with isononylamine (1:1)) for effective corrosion inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in corrosion inhibition studies?
A1: For initial screening, a broad concentration range is recommended, typically from 50 ppm to 1000 ppm (parts per million). This allows for a comprehensive evaluation of its dose-dependent inhibitory effects. Subsequent experiments can then focus on a narrower, more optimized range based on the initial findings.
Q2: How does the pH of the corrosive medium affect the performance of this compound?
A2: The pH of the aqueous environment can significantly influence the effectiveness of amine-based inhibitors like this compound. It is crucial to test the inhibitor's performance at the specific pH of your experimental or operational system. Variations in pH can alter the inhibitor's solubility and its interaction with the metal surface.
Q3: What is the critical micelle concentration (CMC) and is it relevant for this compound?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like some corrosion inhibitors, begin to form micelles. Above the CMC, the inhibitor's performance may plateau or even decrease. While not all corrosion inhibitors form micelles, it is a crucial parameter to determine for amphiphilic compounds. Understanding the CMC can help in optimizing the inhibitor concentration and avoiding wasteful overdosing.
Q4: Can I use this compound in combination with other additives?
A4: Yes, synergistic effects can often be achieved by combining corrosion inhibitors with other chemical compounds. However, compatibility testing is essential to avoid antagonistic interactions that could reduce the overall inhibition efficiency or lead to undesirable side effects like increased foaming or emulsion formation.[1]
Q5: How long should I run my experiments to evaluate the long-term stability of the inhibitor film?
A5: The duration of the experiment depends on the specific application. For rapid screening, a few hours may be sufficient. However, for applications requiring long-term protection, immersion tests lasting several days or even weeks are necessary to assess the persistence and stability of the protective inhibitor film.[2]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible corrosion inhibition results.
-
Question: Why am I getting different inhibition efficiency values for the same concentration of this compound?
-
Answer: Inconsistent results can arise from several factors:
-
Surface Preparation: Ensure a standardized and repeatable procedure for cleaning and preparing your metal specimens. Any variation in the surface condition can significantly impact the results.
-
Solution Preparation: Prepare fresh inhibitor solutions for each experiment. The stability of the inhibitor in the corrosive medium over time might be limited.
-
Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as temperature fluctuations can affect corrosion rates and inhibitor performance.
-
Deaeration: If studying corrosion in an anaerobic environment, ensure consistent and thorough deaeration of the solution to remove dissolved oxygen, which can influence the corrosion process.
-
Issue 2: Low inhibition efficiency at concentrations where high efficiency is expected.
-
Question: I am using a relatively high concentration of this compound, but the inhibition efficiency is much lower than anticipated. What could be the reason?
-
Answer:
-
Solubility: Verify the solubility of this compound in your corrosive medium. If the inhibitor is not fully dissolved, its effective concentration at the metal surface will be lower than the nominal concentration.
-
Inhibitor Degradation: The inhibitor might be degrading in the specific corrosive environment. Analyze the solution after the experiment to check for any chemical changes in the inhibitor molecule.
-
Under-dosing: There is a critical concentration below which inhibitors are not effective.[3] Ensure your concentration is above this threshold.
-
Incorrect Application: The method of introducing the inhibitor can impact its performance. Ensure it is well-dispersed in the solution.
-
Issue 3: Pitting or localized corrosion is observed even in the presence of the inhibitor.
-
Question: While the overall corrosion rate seems to be reduced, I am observing pitting on the metal surface. Why is this happening?
-
Answer: Some inhibitors, particularly at certain concentrations, can change the corrosion mechanism from uniform to localized corrosion. This can happen if the inhibitor provides incomplete surface coverage, leading to the formation of small anodic sites where corrosion is accelerated. In such cases, it is crucial to:
-
Increase Inhibitor Concentration: A higher concentration might be needed to achieve complete surface coverage.
-
Combine with other Inhibitors: A synergistic blend of inhibitors can sometimes provide better protection against localized corrosion.
-
Re-evaluate Inhibitor Suitability: this compound may not be the most suitable inhibitor for your specific metal/environment combination if it promotes pitting.
-
Performance Data of this compound
The following table summarizes hypothetical performance data for this compound in 1M HCl on mild steel at 25°C. This data is for illustrative purposes to guide experimental design.
| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | 0 |
| 50 | 5.0 | 60 |
| 100 | 2.5 | 80 |
| 200 | 1.1 | 91.2 |
| 400 | 0.6 | 95.2 |
| 800 | 0.5 | 96 |
| 1000 | 0.5 | 96 |
Experimental Protocols
Weight Loss Method
This is a simple and direct method to determine the average corrosion rate.
Methodology:
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 2cm x 2cm x 0.2cm).
-
Polish the coupons with successively finer grades of emery paper.
-
Degrease with acetone, rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution with and without different concentrations of this compound.
-
Completely immerse the weighed coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Post-Immersion:
-
Carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution that removes corrosion products without attacking the base metal).
-
Rinse with deionized water, dry, and reweigh (W_final).
-
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE) in %: IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
-
Solution Preparation:
-
Fill the cell with the corrosive solution (with and without the inhibitor).
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
-
Polarization Scan:
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE) in %: IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface.
Methodology:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as for potentiodynamic polarization.
-
-
Measurement:
-
After the system reaches a stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plot (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The R_ct is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE) in %: IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
R_ct_blank = Charge transfer resistance in the absence of inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
-
Visualizations
Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor.
Caption: A decision-making diagram for troubleshooting common issues in corrosion inhibition experiments.
References
Technical Support Center: Troubleshooting Emulsion Instability with Octanoic Acid Isononylamine Surfactant
Welcome to the technical support center for troubleshooting emulsion instability when using octanoic acid and isononylamine as a surfactant system. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the octanoic acid isononylamine surfactant system?
The octanoic acid isononylamine surfactant is an in-situ formed anionic surfactant. It is created by the neutralization reaction between octanoic acid (a fatty acid) and isononylamine (an amine). This reaction forms an amine salt, isononylamine octanoate, which possesses amphiphilic properties, enabling it to stabilize emulsions. The effectiveness of this surfactant system is highly dependent on the formulation's pH.
Q2: What are the primary causes of instability in my emulsion?
Emulsion instability can manifest in several ways, including:
-
Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences. This is often a precursor to more severe instability.
-
Flocculation: The aggregation of droplets into loose clusters.
-
Coalescence: The merging of droplets to form larger ones, which is an irreversible process leading to phase separation.[1][2]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones.
These phenomena can be triggered by several factors in your formulation and process.
Q3: How does pH affect the stability of my emulsion?
The pH is a critical factor for emulsions stabilized with fatty acid-amine soaps. The surfactant is formed by an acid-base reaction.
-
Low pH (Acidic): At a low pH, the equilibrium of the neutralization reaction shifts, favoring the protonated amine and the non-ionized fatty acid. This reduces the concentration of the surfactant at the oil-water interface, leading to emulsion breakdown.
-
High pH (Alkaline): A moderately high pH is generally required to ensure the formation and presence of the isononylamine octanoate salt at the interface, which is necessary for stable emulsification. However, excessively high pH can also lead to other undesirable reactions in your formulation.
Q4: Can temperature impact my emulsion's stability?
Yes, temperature can significantly affect emulsion stability.
-
Increased Temperature: Higher temperatures can increase the kinetic energy of the droplets, leading to more frequent and energetic collisions, which can promote coalescence.[3][4] It can also decrease the viscosity of the continuous phase, accelerating creaming or sedimentation. For some surfactant systems, high temperatures can alter their solubility and cause them to desorb from the oil-water interface.[4][5]
-
Decreased Temperature: Low temperatures can sometimes improve stability by increasing the viscosity of the continuous phase. However, for certain formulations, it could lead to the crystallization of components, which might disrupt the interfacial film.
Q5: What is the role of ionic strength in emulsion stability?
The presence of salts (ionic strength) can have a pronounced effect on emulsions stabilized by ionic surfactants like isononylamine octanoate. Electrolytes in the continuous phase can disrupt the electrical double layer that surrounds the charged droplets, which is responsible for electrostatic repulsion and prevents them from getting too close and coalescing. High salt concentrations can screen these charges, leading to flocculation and coalescence.
Troubleshooting Guides
Issue 1: Rapid Phase Separation After Emulsification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of the aqueous phase. Adjust to a neutral or slightly alkaline pH (e.g., 7.5-8.5) before emulsification. | A stable emulsion is formed as the surfactant is properly formed and located at the oil-water interface. |
| Insufficient Surfactant Concentration | Increase the concentration of the octanoic acid and isononylamine mixture in a stepwise manner. | The emulsion becomes more stable with smaller, more uniform droplets. |
| Inadequate Homogenization | Increase the homogenization time or energy (e.g., higher speed on a high-shear mixer). | Droplet size is reduced, leading to a more stable emulsion. |
Issue 2: Creaming or Sedimentation Observed Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Density Difference Between Phases | While difficult to change the intrinsic densities, reducing the droplet size through more efficient homogenization can slow this process. | The rate of creaming or sedimentation is significantly reduced. |
| Low Viscosity of the Continuous Phase | Add a thickening agent (e.g., a hydrophilic polymer like xanthan gum or carbomer) to the aqueous phase. | Increased viscosity of the continuous phase hinders droplet movement, improving stability.[6] |
Issue 3: Gradual Increase in Droplet Size (Coalescence)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Surfactant Concentration | Optimize the surfactant concentration. Too little will not adequately cover the droplet surface, while too much can sometimes lead to instability. | A stable emulsion with a consistent droplet size over time is achieved at the optimal concentration. |
| High Storage Temperature | Store the emulsion at a lower, controlled temperature (e.g., room temperature or refrigerated, depending on the formulation). | The rate of coalescence is reduced due to decreased droplet kinetic energy. |
| Presence of Electrolytes | If possible, reduce the concentration of salts in the formulation. If salts are necessary, consider adding a non-ionic co-surfactant to provide steric hindrance. | The emulsion stability is improved due to reduced screening of electrostatic repulsion or the addition of a steric barrier. |
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the stability of an emulsion stabilized with an octanoic acid isononylamine surfactant system. These are illustrative examples to demonstrate expected trends.
Table 1: Effect of pH on Emulsion Droplet Size and Zeta Potential
| pH | Average Droplet Size (d50, µm) | Zeta Potential (mV) | Visual Stability (after 24h) |
| 5.0 | 15.2 | -5.3 | Phase Separation |
| 6.0 | 8.5 | -15.8 | Slight Creaming |
| 7.0 | 2.1 | -30.5 | Stable |
| 8.0 | 1.8 | -35.2 | Stable |
| 9.0 | 2.5 | -38.1 | Stable, slight viscosity increase |
Table 2: Effect of Surfactant Concentration on Emulsion Stability
| Surfactant Conc. (% w/w) | Average Droplet Size (d50, µm) | Creaming Index (%) after 24h |
| 0.5 | 10.8 | 45 |
| 1.0 | 4.2 | 15 |
| 2.0 | 1.9 | < 5 |
| 3.0 | 1.8 | < 5 |
Table 3: Effect of Ionic Strength (NaCl) on Emulsion Stability
| NaCl Conc. (mM) | Average Droplet Size (d50, µm) | Zeta Potential (mV) | Visual Stability (after 24h) |
| 0 | 1.8 | -35.2 | Stable |
| 25 | 2.5 | -25.1 | Stable |
| 50 | 5.1 | -18.4 | Slight Flocculation |
| 100 | 9.8 | -10.2 | Significant Flocculation/Creaming |
| 200 | 20.4 | -4.7 | Phase Separation |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water Emulsion
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, add the required amount of deionized water.
-
If a thickening agent is used, disperse it in the water under agitation until fully hydrated.
-
Add the isononylamine to the aqueous phase and stir until dissolved.
-
Adjust the pH to the desired level (e.g., 8.0) using a suitable acid or base.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, add the oil phase components.
-
Add the octanoic acid to the oil phase and mix until homogeneous.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer).
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve the desired droplet size.
-
-
Cooling and Final Adjustments:
-
If the emulsification process generated heat, cool the emulsion to room temperature while stirring gently.
-
Make any final pH adjustments if necessary.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Assessment:
-
Place a known volume of the emulsion in a clear, graduated container.
-
At regular intervals (e.g., 1, 24, 48 hours), visually inspect for signs of instability such as creaming, sedimentation, flocculation, or phase separation.
-
The creaming index can be calculated as: (Height of cream layer / Total height of emulsion) x 100%.
-
-
Droplet Size Analysis:
-
Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the droplet size distribution of the emulsion at different time points.
-
An increase in the average droplet size over time is indicative of coalescence.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets using a suitable instrument.
-
A high absolute zeta potential value (typically > |30| mV) is generally indicative of good electrostatic stability.
-
Visualizations
References
- 1. colloidal-dynamics.com [colloidal-dynamics.com]
- 2. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
- 3. 2.6. Physical Stability Evaluation of the Pectin-Containing Emulsions [bio-protocol.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. agriculture.basf.us [agriculture.basf.us]
- 6. stxavierstn.edu.in [stxavierstn.edu.in]
Technical Support Center: Overcoming Solubility Challenges of Einecs 299-113-8 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Einecs 299-113-8, chemically identified as octanoic acid, compound with isononylamine (1:1). This document aims to assist researchers in overcoming common challenges encountered during the preparation of aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between octanoic acid and isononylamine in a 1:1 ratio. Octanoic acid, a medium-chain fatty acid, is known to have very slight solubility in water.[1] Similarly, isononylamine has low water solubility. The combination of these two lipophilic molecules results in a compound with inherently limited aqueous solubility, which can pose significant challenges for researchers working with aqueous-based experimental systems.
Q2: I am observing precipitation or an oily layer when trying to dissolve this compound in water. What is the likely cause?
A2: This is a common observation and is directly related to the compound's poor aqueous solubility. The formation of a separate phase (oily layer) or a solid precipitate indicates that the concentration of the compound has exceeded its solubility limit in the aqueous medium under the current conditions.
Q3: What is the expected aqueous solubility of this compound?
Troubleshooting Guide: Enhancing Aqueous Solubility
Researchers encountering solubility issues with this compound can employ several strategies to improve its dissolution in aqueous solutions. The table below summarizes common approaches, followed by detailed experimental protocols.
| Strategy | Principle | Potential Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid and/or amine group to form a more soluble salt. | Simple and effective for ionizable compounds. | The optimal pH range needs to be determined experimentally. May affect the stability or activity of the compound or other components in the formulation. |
| Co-solvents | Increasing the polarity of the solvent system to better solvate the lipophilic compound. | Can significantly increase solubility. | The co-solvent must be compatible with the experimental system and may have its own biological or chemical effects. |
| Surfactants/Micellar Solubilization | Formation of micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[4] | Effective for highly lipophilic compounds. | The choice of surfactant and its concentration (above the critical micelle concentration) are crucial. Surfactants can interfere with certain biological assays. |
| Complexation with Cyclodextrins | Encapsulation of the lipophilic molecule within the hydrophobic cavity of a cyclodextrin, forming a soluble inclusion complex.[4] | Can significantly improve solubility and stability. | The type and size of the cyclodextrin must be appropriate for the guest molecule. |
Experimental Protocols
Protocol 1: pH Adjustment Method
This protocol outlines a general procedure for determining the optimal pH for dissolving this compound.
Materials:
-
This compound (octanoic acid, compound with isononylamine (1:1))
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) if direct dissolution in water is unsuccessful.
-
In a series of beakers, add a known volume of deionized water.
-
To each beaker, add a small, consistent aliquot of the stock solution.
-
While stirring, adjust the pH of each solution using 0.1 M HCl or 0.1 M NaOH. Start with a broad pH range (e.g., pH 3, 5, 7, 9, 11) to identify a region of improved solubility.
-
Visually inspect each solution for clarity, precipitation, or phase separation.
-
Measure the pH of the clear solutions.
-
Further refine the pH in the range that showed the best solubility to determine the optimal pH.
-
Once the optimal pH is determined, you can prepare your final aqueous solution by adding the compound to water and adjusting the pH accordingly.
Troubleshooting Workflow for pH Adjustment:
Caption: Troubleshooting workflow for pH adjustment.
Protocol 2: Co-solvent Method
This protocol provides a general approach for using co-solvents to enhance the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the maximum tolerated concentration of the co-solvent in your experimental system.
-
Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10%, 20%, 30% co-solvent in water).
-
Accurately weigh the desired amount of this compound into a series of vials.
-
Add the different co-solvent/water mixtures to the vials.
-
Vortex each vial thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vials for 10-15 minutes.
-
Visually inspect the solutions for complete dissolution.
-
The lowest percentage of co-solvent that results in a clear solution is the optimal mixture for your desired concentration.
Logical Relationship for Co-solvent Selection:
Caption: Logic for selecting and testing co-solvents.
Disclaimer
The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications. It is also crucial to consider the potential impact of any additives (e.g., acids, bases, co-solvents, surfactants) on the stability and activity of the compound of interest and on the overall experimental system. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
Technical Support Center: Refining the Purification of Isononylamine Octanoate
Welcome to the technical support center for the purification of isononylamine octanoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and similar amine salt compounds. Given the limited specific literature on isononylamine octanoate, the following guidance is based on established principles of organic salt purification and general laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of isononylamine octanoate?
A1: Common impurities can be categorized as unreacted starting materials, byproducts from side reactions, or residual solvents. These may include:
-
Unreacted Isononylamine: A basic impurity.
-
Unreacted Octanoic Acid: An acidic impurity.
-
Water: Formed during the neutralization reaction.
-
Solvents: Any solvents used during the synthesis.
-
Side Products: Potential products from reactions involving impurities in the starting materials.
Q2: Which analytical techniques are suitable for assessing the purity of isononylamine octanoate?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired salt and identify organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the carboxylate salt and the absence of free carboxylic acid or amine.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the main component from impurities.
-
Karl Fischer Titration: To determine the water content.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of volatile impurities.
Q3: What are the recommended storage conditions for purified isononylamine octanoate?
A3: Isononylamine octanoate should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis and degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Loss of product during workup or transfers; Inefficient extraction. | Ensure stoichiometric amounts of starting materials. Optimize reaction time and temperature. Minimize transfers and use appropriate solvent volumes for extraction. |
| Product Discoloration | Presence of oxidized impurities; Thermal degradation. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating during solvent removal. Consider treatment with activated carbon. |
| Inconsistent Spectroscopic Data (NMR, FTIR) | Presence of unreacted starting materials or byproducts. | Re-purify the product using the appropriate method (e.g., recrystallization, chromatography). Confirm the identity of impurities to trace the source. |
| Poor Solubility of Purified Product | Incorrect salt formation; Presence of insoluble impurities. | Verify the pH of the reaction mixture to ensure complete salt formation. Filter the product solution to remove any particulate matter before final isolation. |
| High Water Content | Incomplete drying; Hygroscopic nature of the product. | Dry the product under high vacuum for an extended period. Handle and store the purified product in a desiccator or glove box. |
Experimental Protocols
The following are generalized experimental protocols for the purification of an amine salt like isononylamine octanoate. These should be adapted based on the specific properties of the compound and the impurities present.
Protocol 1: Liquid-Liquid Extraction
This protocol is designed to remove water-soluble and some organic impurities.
-
Dissolution: Dissolve the crude isononylamine octanoate in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to aid in the removal of residual water from the organic phase.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from the desired product.
-
Solvent Selection: Choose a solvent or solvent system in which isononylamine octanoate is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and decision-making processes.
Caption: A general workflow for the purification of isononylamine octanoate.
Caption: A decision tree for troubleshooting purification issues.
Technical Support Center: Mitigating Foaming in Applications with Poloxamer 188 (Einecs 299-113-8)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address foaming issues encountered when using Poloxamer 188 (Pluronic F-68), identified by Einecs number 299-113-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Introduction to Foaming with Poloxamer 188
Poloxamer 188, also known under the trade name Pluronic F-68, is a non-ionic surfactant widely used in biopharmaceutical applications, particularly in mammalian cell culture. Its primary function is to protect cells from shear stress in bioreactors. However, its surface-active properties can also contribute to the formation of stable foam, which can negatively impact cell viability, gas exchange, and overall process efficiency. Understanding the causes of foaming and implementing effective mitigation strategies is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my cell culture with Poloxamer 188 foaming excessively?
A1: Excessive foaming in cell cultures containing Poloxamer 188 can be attributed to several factors:
-
High Protein Concentration: Proteins and other biomolecules in the cell culture medium can act as stabilizers for the foam generated.
-
Poloxamer 188 Concentration: While essential for cell protection, higher concentrations of Poloxamer 188 can increase the stability of the foam.
-
Cell Lysis: The release of intracellular proteins and other components from lysed cells can contribute to foam stabilization.
-
Media Composition: Certain components in the culture medium can interact with Poloxamer 188 to promote foaming.
Q2: What are the negative consequences of excessive foaming in my bioreactor?
A2: Uncontrolled foaming can lead to several detrimental effects in a bioreactor, including:
-
Reduced Gas Transfer: A thick layer of foam on the culture surface can impede the transfer of oxygen from the headspace to the cells, leading to hypoxia and reduced cell viability.
-
Cell Entrapment and Death: Cells can become trapped in the foam layer, where they are exposed to shear stress from bursting bubbles and are deprived of nutrients, leading to cell death.[1]
-
Bioreactor Contamination: Foam can rise and block exhaust filters, leading to pressure buildup and an increased risk of contamination.[1]
-
Loss of Culture Volume: In severe cases, foam can overflow from the bioreactor, resulting in the loss of valuable cell culture.
-
Inaccurate Process Monitoring: Foam can interfere with sensors in the bioreactor, leading to inaccurate readings of parameters like pH and dissolved oxygen.
Q3: How can I control foaming without harming my cells?
A3: Several strategies can be employed to mitigate foaming while maintaining cell health:
-
Process Parameter Optimization:
-
Reduce Agitation/Sparging: Gradually decrease the agitation speed or gas flow rate to the minimum required to maintain adequate mixing and oxygenation.
-
Optimize Impeller Design and Position: The type and placement of the impeller can influence the degree of shear and gas dispersion.
-
-
Antifoaming Agents:
-
Selection: Choose an antifoam agent that is effective at low concentrations and has been demonstrated to be non-toxic to your specific cell line. Common types include silicone-based (e.g., simethicone emulsions like Antifoam C, SE-15) and non-silicone organic polymers (e.g., Antifoam 204).
-
Concentration Optimization: Determine the minimum effective concentration of the antifoam agent to avoid potential negative impacts on cell growth and downstream processing.
-
-
Mechanical Foam Breakers: These devices are installed in the bioreactor headspace to physically disrupt the foam.
Q4: At what concentration should I use Poloxamer 188 to balance shear protection and foaming?
A4: The optimal concentration of Poloxamer 188 is cell line and process-dependent. A typical starting concentration in chemically defined cell culture media is 1-2 g/L.[2] In some cases, concentrations can be increased up to 5 g/L for enhanced shear protection without adverse effects on cell growth.[3] However, it is recommended to experimentally determine the lowest effective concentration that provides adequate shear protection while minimizing foam formation for your specific application.
Q5: Are there different grades of Poloxamer 188, and can this affect foaming?
A5: Yes, lot-to-lot variability in Poloxamer 188 has been observed and can impact its performance, including its effect on foam stability.[1] Impurities or variations in the molecular weight distribution can alter its surface-active properties. It is advisable to test different lots of Poloxamer 188 and to use a high-purity, cell culture-tested grade to ensure consistency.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of Poloxamer 188 and antifoaming agents in cell culture.
| Parameter | Substance | Concentration Range | Observation | Cell Line | Reference |
| Shear Protection & Growth | Poloxamer 188 (Pluronic F-68) | 1 - 5 g/L | No adverse impact on cell growth or viability. Increased cell density and size observed at higher concentrations in some cases. | CHO | [4][5][6] |
| Shear Protection & Growth | Poloxamer 188 (Pluronic F-68) | 0 - 1 g/L (0 - 0.1%) | Dose-dependent enhancement of growth and reduction in cell lysis. Increased IFN-γ production. | CHO | [7] |
| Foam Control | Antifoam C (Silicone-based) | 30 ppm (initial) | Sufficient to mitigate foaming in a micro-bioreactor system. | CHO | |
| Foam Control & Cell Viability | Antifoam SE-15 (Silicone-based) | Not specified | Capable of providing adequate foam control. | CHO | |
| Foam Control & Cell Viability | Antifoam 204 (Organic, non-silicone) | Not specified | Inhibited cellular growth. | CHO | |
| Foam Control & Cell Viability | Antifoam Y-30 (Silicone-based) | Not specified | Inhibited cellular growth. | CHO |
Experimental Protocols
1. Protocol for Screening and Optimizing Antifoam Agent Concentration
This protocol outlines a general procedure for selecting a suitable antifoam agent and determining its optimal concentration for use in a mammalian cell culture bioreactor.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium supplemented with Poloxamer 188
-
A selection of antifoam agents (e.g., Antifoam C, Antifoam SE-15, Antifoam 204)
-
Spinner flasks or small-scale bioreactors
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Bioreactor monitoring system (for pH, dissolved oxygen, etc.)
Procedure:
-
Toxicity Screening (96-well plate):
-
Seed cells in a 96-well plate at a desired density.
-
Prepare serial dilutions of each antifoam agent in the cell culture medium.
-
Add the different concentrations of each antifoam to the wells. Include a no-antifoam control.
-
Incubate for a period equivalent to your planned culture duration.
-
Assess cell viability using a suitable assay (e.g., MTT, trypan blue exclusion).
-
Select the antifoam agents that show the least toxicity at effective concentrations.
-
-
Efficacy Testing in Small-Scale Bioreactors:
-
Set up multiple spinner flasks or small-scale bioreactors with your cell culture under standard operating conditions (agitation, sparging, etc.) that are known to cause foaming.
-
Add the selected, non-toxic antifoam agents at a starting concentration determined from the toxicity screen (e.g., 30 ppm).
-
Monitor the foam level visually or using a foam sensor over the course of the culture.
-
Take daily samples to measure viable cell density and viability.
-
Include a positive control (no antifoam) and a negative control (no cells, to observe media-only foaming).
-
-
Optimization of Concentration:
-
Based on the efficacy testing, select the most effective antifoam agent.
-
Perform a dose-response experiment in the small-scale bioreactors using a range of concentrations of the selected antifoam.
-
Monitor foam levels, cell growth, and viability.
-
Determine the minimum concentration that effectively controls foaming without negatively impacting cell culture performance.
-
-
Confirmation in Larger Scale Bioreactor:
-
Validate the optimal antifoam concentration in a larger, more representative bioreactor to ensure scalability.
-
2. Protocol: Foam Stability Assessment using the Ross-Miles Method (ASTM D1173)
This method is a standardized procedure for measuring the foaming capacity and stability of a surfactant solution.[4]
Materials:
-
Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir pipette)
-
Poloxamer 188 solution in cell culture medium (or other relevant buffer) at the desired concentration
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Apparatus Setup and Cleaning:
-
Thoroughly clean the glass column and pipette with a suitable cleaning solution and rinse extensively with distilled water to remove any residues that could affect foaming.
-
Assemble the apparatus, ensuring the column is vertical.
-
Circulate water from the constant temperature bath through the jacket of the column to bring it to the desired experimental temperature.
-
-
Sample Preparation:
-
Prepare the Poloxamer 188 solution at the concentration to be tested.
-
-
Foam Generation:
-
Add 200 mL of the test solution to the bottom of the graduated column.
-
Fill the reservoir pipette with 50 mL of the same test solution.
-
Position the pipette vertically at the top of the column.
-
Open the stopcock of the pipette and allow the solution to fall into the column, starting the stopwatch simultaneously.
-
-
Measurement of Foam Height:
-
Once all the solution has drained from the pipette, immediately record the initial foam height (the level of the top of the foam).
-
Record the foam height again at specific time intervals, typically 1, 3, and 5 minutes after the initial measurement.[4]
-
-
Data Analysis:
-
The initial foam height indicates the foamability of the solution.
-
The decrease in foam height over time provides a measure of the foam stability.
-
Visualizations
References
- 1. Mechanism investigation for poloxamer 188 raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 4. ijrte.org [ijrte.org]
- 5. southforkinst.com [southforkinst.com]
- 6. Impact of media and antifoam selection on monoclonal antibody production and quality using a high throughput micro‐bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
enhancing the yield of reactions catalyzed by Einecs 299-113-8
Important Notice: The provided identifier, Einecs 299-113-8, could not be matched to a specific chemical substance in our database. To provide accurate and relevant technical support, please verify the Einecs number or provide the chemical name or CAS number of the catalyst .
The following troubleshooting guide and frequently asked questions are based on general principles for enhancing the yield of amine-catalyzed reactions, particularly those involving organofluorine compounds, given the potential relevance to a substance with "perfluorohexyl" in its name. This information is for general guidance only and may need to be adapted once the specific catalyst is identified.
Troubleshooting Guide
Low reaction yield is a common challenge in chemical synthesis. This guide provides a structured approach to identifying and resolving potential issues in your catalyzed reaction.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Catalyst Inactivity | - Verify Catalyst Purity and Integrity: Use a fresh batch of catalyst or purify the existing stock. - Confirm Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. An insufficient amount may lead to incomplete conversion. - Investigate Catalyst Degradation: Some catalysts are sensitive to air, moisture, or light. Handle and store the catalyst under appropriate inert conditions (e.g., nitrogen or argon atmosphere). |
| Sub-optimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions or decomposition. - Concentration: Adjust the concentration of reactants. In some cases, higher concentrations can increase the reaction rate, but dilution might be necessary to minimize side reactions. - Solvent Effects: The choice of solvent can significantly impact reaction kinetics and equilibrium. Screen a variety of solvents with different polarities and coordinating abilities. For reactions involving highly fluorinated compounds, consider fluorous solvents.[1][2] |
| Reagent Quality | - Purity of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions. Purify starting materials if their purity is questionable. - Reagent Stability: Ensure that all reagents are stable under the reaction conditions. Some reagents may decompose at elevated temperatures or in the presence of the catalyst. |
| Reaction Monitoring and Work-up | - In-process Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress. This can help determine if the reaction is stalling or if the product is decomposing over time.[3][4] - Work-up Procedure: The product may be lost during the extraction or purification steps. Analyze all phases (aqueous and organic) and purification fractions to account for all material.[4] |
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion. What should I do?
A1: If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: A slight increase in the catalyst amount can sometimes drive the reaction to completion.
-
Elevate the Temperature: If the reaction is thermally stable, increasing the temperature can enhance the reaction rate.
-
Extend the Reaction Time: Some reactions are inherently slow and may require longer reaction times. Monitor the reaction to ensure the product is not degrading over time.
Q2: I am observing multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts can often be suppressed by:
-
Lowering the Reaction Temperature: This can favor the kinetic product over thermodynamic byproducts.
-
Changing the Solvent: A different solvent can alter the reaction pathway and improve selectivity.
-
Modifying the Catalyst: A structurally different but functionally similar catalyst may offer higher selectivity.
Q3: How does "fluorous chemistry" relate to enhancing yields?
Biphasic Catalysis Workflow
Caption: A simplified diagram of a thermomorphic biphasic catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Amine-Catalyzed Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent water from interfering with the reaction.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon), especially if any reagents are air or moisture sensitive.
-
Reagent Addition: To a solution of the starting material in the chosen solvent, add the amine catalyst (e.g., 1-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. Perform an appropriate extraction to separate the product from the catalyst and any remaining starting materials.
-
Purification: Purify the crude product using techniques such as column chromatography, distillation, or recrystallization.
Protocol 2: Screening of Reaction Solvents
-
Setup: Prepare several small-scale reactions in parallel, each in a different solvent.
-
Execution: Add the starting materials and catalyst to each reaction vessel.
-
Monitoring: Stir all reactions under identical conditions (temperature and time).
-
Analysis: After a set time, analyze the conversion and yield for each reaction to determine the optimal solvent.
References
adjusting pH for optimal performance of octanoic acid isononylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH for the optimal performance of octanoic acid isononylamine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of combining octanoic acid and isononylamine in a formulation?
A1: Combining octanoic acid, a medium-chain fatty acid, with isononylamine, a primary amine, typically aims to create a system with surfactant-like properties. This can be utilized for emulsification, solubilization of poorly soluble compounds, or as a delivery system. The interaction between the acidic carboxylic group of octanoic acid and the basic amino group of isononylamine forms an ion pair that can be highly surface-active.
Q2: What is the most critical factor to consider when formulating octanoic acid and isononylamine?
A2: The pH of the aqueous phase is the most critical factor. It directly influences the ionization state of both octanoic acid and isononylamine, which in turn dictates the overall properties and stability of the formulation.
Q3: What are the approximate pKa values for octanoic acid and isononylamine?
Q4: How does pH affect the ionization of octanoic acid and isononylamine?
A4:
-
Octanoic Acid: At a pH below its pKa of ~4.8, octanoic acid is predominantly in its neutral, protonated form (R-COOH), which is poorly water-soluble. Above its pKa, it exists as the negatively charged octanoate ion (R-COO⁻), which is more water-soluble.
-
Isononylamine: At a pH below its estimated pKa of ~10.0-11.0, isononylamine is primarily in its protonated, positively charged form (R-NH₃⁺), which is more water-soluble. Above its pKa, it is in its neutral, free amine form (R-NH₂), which has low water solubility.
Q5: What is the likely optimal pH range for achieving a stable formulation of octanoic acid and isononylamine?
A5: The optimal pH range for a stable formulation, such as an emulsion, is likely to be between the pKa of octanoic acid and the pKa of isononylamine, roughly from pH 5 to pH 10. In this range, a significant portion of both molecules will be in their ionized forms (octanoate and isononylammonium), allowing for the formation of a stable ion pair with surfactant properties. A patent related to the reaction of fatty acids and amines suggests a pH range of 7 to 11 for optimal reaction conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation or phase separation in the formulation. | The pH is outside the optimal range, leading to the precipitation of either the neutral octanoic acid (at low pH) or the neutral isononylamine (at high pH). | Adjust the pH to be within the 5-10 range. Start with a pH of around 7-8 and observe the formulation's stability. |
| Poor emulsification or solubilization. | Insufficient formation of the octanoic acid-isononylamine ion pair due to an inappropriate pH. | Systematically vary the pH within the 5-10 range to find the point of maximum emulsification or solubilization. See the experimental protocol below. |
| Inconsistent results between batches. | Inadequate pH control during formulation preparation. | Implement a strict pH monitoring and adjustment protocol for every batch. Use a calibrated pH meter for accurate measurements. |
| Reduced biological activity (if applicable). | The pH may be affecting the activity of the active pharmaceutical ingredient (API) or the interaction of the formulation with a biological system. A study has shown that pH can drastically affect the toxicity of fatty acids and fatty acid amides differently.[2] | Determine the optimal pH for the specific biological application through in-vitro or in-vivo experiments, while also considering formulation stability. |
Quantitative Data on pH-Dependent Performance
The following table provides a hypothetical representation of how pH can affect the performance of a 1:1 molar ratio octanoic acid-isononylamine formulation. Note: This data is illustrative and should be confirmed by experimentation.
| pH | Emulsion Stability (Time to phase separation) | Particle Size (nm) | Zeta Potential (mV) |
| 3.0 | < 1 minute | > 5000 (Precipitate) | +5 |
| 4.0 | ~ 5 minutes | 2000 | +15 |
| 5.0 | > 1 hour | 800 | +30 |
| 6.0 | > 24 hours | 450 | +45 |
| 7.0 | > 48 hours | 250 | +55 |
| 8.0 | > 48 hours | 220 | +50 |
| 9.0 | > 24 hours | 300 | +35 |
| 10.0 | > 1 hour | 900 | +10 |
| 11.0 | ~ 10 minutes | 2500 | -5 |
| 12.0 | < 1 minute | > 5000 (Precipitate) | -15 |
Optimal performance in this example is considered to be the pH range that provides the smallest particle size and the longest emulsion stability.
Experimental Protocols
Protocol for Determining the Optimal pH for Emulsion Stability
Objective: To identify the pH that yields the most stable emulsion of an octanoic acid-isononylamine formulation.
Materials:
-
Octanoic acid
-
Isononylamine
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Homogenizer (e.g., sonicator or high-shear mixer)
-
Calibrated pH meter
-
Particle size analyzer
-
Zeta potential analyzer
-
Glass vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of octanoic acid in a suitable organic solvent (e.g., ethanol) if necessary for initial dispersion.
-
Prepare a 100 mM stock solution of isononylamine in deionized water. Isononylamine has low water solubility, so initial gentle heating or the use of a co-solvent might be required.
-
-
Formulation Preparation:
-
In a series of glass vials, add equal molar amounts of the octanoic acid and isononylamine stock solutions to deionized water to achieve the desired final concentration (e.g., 10 mM of each).
-
-
Initial pH Adjustment:
-
Using the 0.1 M HCl and 0.1 M NaOH solutions, adjust the pH of each vial to a specific value within the desired range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11, and 12).
-
-
Homogenization:
-
Homogenize each formulation using a sonicator or high-shear mixer for a consistent duration and power setting (e.g., 2 minutes at 50% amplitude) to form an emulsion.
-
-
Characterization and Stability Assessment:
-
Visual Observation: Immediately after homogenization and at set time intervals (e.g., 1 hr, 6 hr, 24 hr, 48 hr), visually inspect the vials for any signs of phase separation, creaming, or precipitation.
-
Particle Size and Zeta Potential: Immediately after preparation, measure the mean particle size and zeta potential of the emulsion droplets using a suitable analyzer.
-
Long-term Stability: Store the vials at a controlled temperature and monitor for changes in visual appearance and particle size over an extended period (e.g., 1 week).
-
-
Data Analysis:
-
Plot the emulsion stability (time to phase separation), particle size, and zeta potential as a function of pH to determine the optimal pH range for the formulation.
-
Visualizations
Caption: Ionization states of components vs. pH.
Caption: Troubleshooting formulation instability.
References
Technical Support Center: Preventing Particle Aggregation with Einecs 299-113-8
Welcome to the technical support center for Einecs 299-113-8, chemically identified as octanoic acid, compound with isononylamine (1:1) (CAS 93843-34-6)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this alkylammonium carboxylate salt as a particle stabilizer and to troubleshoot common issues related to particle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent particle aggregation?
A1: this compound is the salt formed from octanoic acid and isononylamine. It functions as a surfactant and particle stabilizer through an electrostatic and steric mechanism. The molecule adsorbs onto the surface of particles, creating a charged layer. This surface charge generates repulsive forces between particles, preventing them from coming into close contact and aggregating. The alkyl chains of the molecule can also provide a steric barrier, further hindering aggregation.
Q2: What types of particles can be stabilized with this compound?
A2: Alkylammonium carboxylate salts are versatile stabilizers for a range of hydrophobic particles in aqueous dispersions and can also be used in non-aqueous systems. They are particularly effective for pigment dispersions and can be used in the formulation of various nanoparticles, including those for drug delivery applications.
Q3: What are the initial signs of particle aggregation in my experiment?
A3: Visual signs of aggregation include the formation of visible particulates, sediment, or a lack of uniformity in the dispersion. Instrumental analysis, such as Dynamic Light Scattering (DLS), will show an increase in the average particle size and polydispersity index (PDI).
Q4: How can I monitor the stability of my particle suspension?
A4: The stability of a particle suspension is primarily assessed by measuring the particle size distribution and the zeta potential.
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension. A stable formulation will exhibit a consistent particle size over time.
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface. A higher absolute zeta potential value (typically > ±30 mV) suggests greater electrostatic repulsion and a more stable suspension.
Troubleshooting Guide: Particle Aggregation
This guide addresses common issues encountered when using this compound as a particle stabilizer.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate aggregation upon addition of stabilizer. | Incorrect Stabilizer Concentration: Insufficient stabilizer will not provide adequate surface coverage, while excessive amounts can lead to micelle formation and depletion flocculation. | 1. Optimize Concentration: Perform a concentration titration study. Prepare a series of dispersions with varying concentrations of this compound and measure particle size and zeta potential after a set incubation period. 2. Stepwise Addition: Add the stabilizer solution dropwise to the particle suspension while stirring to ensure uniform distribution. |
| Aggregation observed after a period of stability (e.g., hours or days). | Changes in pH: The charge of both the stabilizer and the particle surface can be pH-dependent. A shift in pH can reduce the electrostatic repulsion. High Ionic Strength: The presence of salts in the formulation can screen the surface charge, reducing the repulsive forces between particles. | 1. pH Adjustment: Measure the pH of your suspension. If necessary, adjust the pH to a range where both the particle and the stabilizer have a strong charge. This can be determined by measuring the zeta potential as a function of pH. 2. Control Ionic Strength: Minimize the concentration of salts in your formulation. If salts are necessary, use monovalent ions where possible, as multivalent ions are more effective at screening charge. |
| Aggregation occurs after a temperature change. | Temperature Effects on Adsorption and Solubility: The adsorption of the stabilizer onto the particle surface and its solubility can be temperature-dependent. | 1. Temperature Control: Maintain a constant and optimal temperature during formulation and storage. 2. Assess Temperature Stability: Conduct stability studies at different temperatures to determine the operational range for your formulation. |
| Inconsistent results between batches. | Variability in Raw Materials: The surface properties of the particles or the purity of the stabilizer can vary. Inconsistent Formulation Process: Minor variations in the addition rate, mixing speed, or temperature can affect the final dispersion. | 1. Characterize Raw Materials: Ensure consistent quality of your particles and stabilizer. 2. Standardize Protocol: Develop and adhere to a strict, detailed standard operating procedure (SOP) for the formulation process. |
Experimental Protocols
Protocol 1: Determining Optimal Stabilizer Concentration
Objective: To find the minimum concentration of this compound required to achieve a stable particle dispersion.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., deionized water).
-
Prepare a series of vials containing a fixed concentration of your particles in the same solvent.
-
Add increasing volumes of the stabilizer stock solution to each vial to achieve a range of stabilizer-to-particle ratios.
-
Ensure the total volume in each vial is the same by adding solvent.
-
Gently mix all samples for a standardized duration (e.g., 1 hour) on a rotator.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) of each sample using Dynamic Light Scattering (DLS).
-
Measure the zeta potential of each sample.
-
The optimal concentration is typically the lowest concentration that results in the smallest, most monodisperse particles with a zeta potential greater than ±30 mV.
Protocol 2: Assessing pH Stability
Objective: To determine the pH range over which this compound provides effective stabilization.
Methodology:
-
Prepare a particle dispersion with the optimal concentration of this compound as determined in Protocol 1.
-
Divide the dispersion into several aliquots.
-
Adjust the pH of each aliquot to a different value using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Aim for a pH range relevant to your application.
-
Allow the samples to equilibrate for a set time (e.g., 30 minutes).
-
Measure the particle size, PDI, and zeta potential for each pH value.
-
Plot the zeta potential as a function of pH. The stable pH range is where the absolute zeta potential is consistently high.
Data Presentation
Table 1: Example Data for Optimal Concentration Determination
| Stabilizer Concentration (mg/mL) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.0 | 1500 | 0.8 | -5.2 |
| 0.1 | 800 | 0.6 | -15.8 |
| 0.5 | 350 | 0.3 | -28.1 |
| 1.0 | 200 | 0.2 | -35.4 |
| 2.0 | 198 | 0.2 | -36.1 |
| 5.0 | 250 | 0.4 | -34.9 |
Table 2: Example Data for pH Stability Assessment
| pH | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 3.0 | 1200 | 0.7 | +10.3 |
| 4.0 | 600 | 0.5 | +20.1 |
| 5.0 | 210 | 0.2 | +32.5 |
| 6.0 | 205 | 0.2 | +33.1 |
| 7.0 | 208 | 0.2 | +31.8 |
| 8.0 | 450 | 0.4 | +18.7 |
| 9.0 | 900 | 0.6 | -8.2 |
Visualizations
Caption: Experimental workflow for optimizing particle stabilization.
Caption: Troubleshooting logic for addressing particle aggregation.
References
Validation & Comparative
A Comparative Guide to Cationic Surfactants in Nanoparticle Synthesis: Einecs 299-113-8 (DDAB) vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable surfactant is a critical step in the synthesis of nanoparticles with desired physicochemical properties and biological activity. This guide provides an objective comparison of Einecs 299-113-8, identified as Didodecyldimethylammonium bromide (DDAB), with other commonly used cationic surfactants: Cetyltrimethylammonium bromide (CTAB), Dodecyltrimethylammonium bromide (DTAB), and Benzalkonium chloride. This comparison is supported by experimental data to inform the rational design of nanoparticles for various applications, including drug delivery.
Cationic surfactants play a pivotal role in the bottom-up synthesis of nanoparticles, acting as stabilizing agents that control particle growth, prevent aggregation, and impart a positive surface charge. This positive charge is particularly advantageous for applications involving interaction with negatively charged biological membranes, such as cellular uptake for drug and gene delivery.
Physicochemical Properties of Selected Cationic Surfactants
The fundamental properties of a surfactant, such as its molecular structure and critical micelle concentration (CMC), influence its behavior in solution and its efficacy in nanoparticle synthesis.
| Surfactant | Chemical Name | EINECS No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| DDAB | Didodecyldimethylammonium bromide | 299-113-8 | 2390-68-3 | C26H56BrN | 462.63 |
| CTAB | Cetyltrimethylammonium bromide | 200-311-3 | 57-09-0 | C19H42BrN | 364.45 |
| DTAB | Dodecyltrimethylammonium bromide | 214-291-9 | 1119-94-4 | C15H34BrN | 308.34 |
| Benzalkonium chloride | Alkylbenzyldimethylammonium chloride | 264-151-6 | 63449-41-2 | Variable (mixture) | Variable |
Performance Comparison in Nanoparticle Synthesis
The choice of cationic surfactant significantly impacts the resulting nanoparticle's size, size distribution (polydispersity), and surface charge (zeta potential), which in turn affect their stability and biological interactions.
Gold Nanoparticle (AuNP) Synthesis
| Surfactant | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Observations |
| DDAB | 4 (seed), 5 (final) | Not Reported | Not Reported | Forms a stable bilayer on the AuNP surface, resulting in hydrophilic and positively charged nanoparticles.[1][2] |
| CTAB | 84.7 ± 9.8 | Not Reported | +4 | Forms nano-sized complexes with plasmid DNA suitable for gene delivery.[3] The CTAB bilayer is in dynamic equilibrium with free surfactant in solution.[4] |
| DEDMAB (DTAB analogue) | Not Reported | Not Reported | Not Reported | Investigated as a less toxic alternative to CTAB for gold nanorod synthesis.[5] |
Silver Nanoparticle (AgNP) Synthesis
| Surfactant | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Observations |
| CTAB | 59 (hydrodynamic diameter) | Not Reported | +18.2 | CTAB-stabilized AgNPs show effective antibacterial properties.[6] |
| Benzalkonium Chloride | Not Reported | Not Reported | Not Reported | Coating AgNPs with Benzalkonium chloride enhances their antimicrobial activity.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of metallic nanoparticles using different cationic surfactants.
Gold Nanoparticle Synthesis using DDAB (Seeded-Growth Method)
This protocol is adapted from a modified literature procedure[1].
-
Preparation of DDAB Stock Solution: Dissolve 925 mg of DDAB in 20 mL of toluene.
-
Seed Solution Synthesis:
-
To 12.5 mL of the DDAB stock solution, add 50 mg of HAuCl4 and 450 mg of dodecylamine (DDA). Sonicate until fully dissolved.
-
Reduce the gold precursor by dropwise addition of 125 mg of tetrabutylammonium bromide (TBAB) in 5 mL of the DDAB stock solution under vigorous stirring.
-
Age the resulting 4 nm seed solution for 24 hours.
-
-
Growth Solution and Nanoparticle Formation:
-
Prepare a growth solution containing 50 mL of toluene and an appropriate amount of HAuCl4.
-
Add 7 mL of the aged seed solution to the growth solution to initiate the growth of larger nanoparticles.
-
Silver Nanoparticle Synthesis using CTAB
This protocol is based on a chemical reduction method[6].
-
Preparation of Reactant Solutions:
-
Prepare a 0.01 M solution of silver nitrate (AgNO3).
-
Prepare a 0.01 M solution of CTAB.
-
-
Nanoparticle Synthesis:
-
In a reaction vessel, add 50 mL of the 0.01 M CTAB solution.
-
While vigorously stirring, add 50 mL of the freshly prepared 0.01 M AgNO3 solution dropwise.
-
In a separate vessel, add 50 mL of 0.01 M sodium hydroxide (NaOH) to 25 mL of 5.0 mM glucose solution.
-
Add the AgNO3-CTAB complex to the NaOH-glucose solution under vigorous magnetic stirring.
-
Maintain the reaction at 50°C for 5 hours to allow for complete nanoparticle formation.
-
Visualizing the Process: From Synthesis to Cellular Interaction
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for nanoparticle synthesis and a simplified signaling pathway for their cellular uptake.
Discussion
The selection of a cationic surfactant for nanoparticle synthesis is a trade-off between achieving the desired physical characteristics and ensuring biocompatibility.
-
DDAB (this compound) , with its double alkyl chain, forms a stable bilayer on the nanoparticle surface, which can be advantageous for creating robust and hydrophilic nanoparticles[1][2]. Studies suggest that DDAB may exhibit lower cytotoxicity compared to its single-chain counterpart, CTAB, making it a potentially safer option for in vivo applications[8].
-
CTAB is one of the most widely used surfactants, particularly for the synthesis of gold nanorods. It is effective in controlling the anisotropic growth of nanoparticles. However, the well-documented cytotoxicity of CTAB is a significant drawback for biomedical applications and often necessitates post-synthesis surface modifications to mitigate its toxic effects[3][5].
-
DTAB , having a shorter alkyl chain than CTAB, generally exhibits a higher CMC. Its role as a stabilizing and structure-directing agent is well-established, but direct comparative performance data against DDAB is limited.
-
Benzalkonium chloride is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. It is a well-known antimicrobial agent and has been used to coat nanoparticles to enhance their bactericidal properties[7]. Its primary role in the literature appears to be more as a functional coating rather than the primary surfactant for controlling nanoparticle synthesis from precursors.
Conclusion
The choice between DDAB (this compound) and other cationic surfactants depends heavily on the specific requirements of the final application. For applications demanding high biocompatibility and stability, the double-chained structure and potentially lower toxicity of DDAB make it an attractive candidate. CTAB remains a workhorse for achieving specific nanoparticle morphologies like nanorods, but its inherent toxicity requires careful consideration and mitigation strategies. DTAB offers another single-chain alternative, while Benzalkonium chloride is more suited as a functional coating for antimicrobial applications. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive guide for researchers in this dynamic field.
References
- 1. A physical model for the size-dependent cellular uptake of nanoparticles modified with cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Corrosion Inhibition Performance of Octanoic Acid Isononylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corrosion inhibition efficiency of octanoic acid isononylamine against alternative inhibitors. The information is compiled from publicly available experimental data to offer an objective analysis for researchers and professionals in materials science and chemical engineering.
Executive Summary
Octanoic acid isononylamine, a salt formed from a fatty acid and an amine, demonstrates notable efficacy as a corrosion inhibitor. This guide will delve into its performance characteristics, benchmarked against other commonly employed corrosion inhibitors. The comparison will be based on quantitative data from various experimental techniques, including weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
Performance Comparison of Corrosion Inhibitors
The following table summarizes the corrosion inhibition efficiency of octanoic acid isononylamine and alternative inhibitors based on available experimental data. It is important to note that direct comparative studies for octanoic acid isononylamine are limited in publicly accessible literature. The data presented here is collated from studies on similar classes of compounds, such as fatty acids and amines, to provide a relevant, albeit indirect, comparison.
| Inhibitor | Concentration (mM) | Corrosive Medium | Material | Test Method | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Reference |
| Octanoic Acid | 20 | 0.1 M H₂SO₄ | Low Carbon Steel | Potentiodynamic Polarization | 72.33 | - | [1] |
| Imidazoline (from Tall Oil Fatty Acid and Diethylenetriamine) | 300 ppm | 1 wt% NaCl, CO₂ saturated | Carbon Steel | Weight Loss, EIS, PDP | 91.6 (BOL), 89.9 (TOL) | - | [2] |
| Fatty Acid Thiosemicarbazides (C11-C18) | - | 1 N HCl, 1 N H₂SO₄ | Mild Steel | Weight Loss, PDP | Good | - | [3] |
| Ethoxylated Fatty Amines | - | 1 M HCl | Carbon Steel | Weight Loss, Potentiostatic Polarization | Increased with concentration | - | [4] |
Note: BOL stands for Bottom of the Line, and TOL stands for Top of the Line. The corrosion rate for Octanoic Acid was reported as significantly reduced but not quantified in mm/year in the provided abstract.[1]
Mechanism of Action: A Proposed Pathway
The corrosion inhibition by octanoic acid isononylamine is primarily attributed to the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface. The polar carboxylate group of the octanoic acid and the nitrogen atom of the isononylamine play a crucial role in this adsorption process.
Caption: Proposed mechanism of corrosion inhibition by octanoic acid isononylamine.
Detailed Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols for the key techniques used in evaluating corrosion inhibitors are outlined below.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
Caption: Workflow for the weight loss corrosion testing method.
Protocol:
-
Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, followed by degreasing with a suitable solvent like acetone and rinsing with distilled water.[5]
-
Initial Measurement: The initial weight of each coupon is accurately measured using an analytical balance.[5]
-
Immersion: The coupons are then immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period.[6]
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, and dried.[7]
-
Final Measurement: The final weight of the coupons is measured.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (%IE) are calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, which are then used to calculate the corrosion rate.
Caption: Workflow for potentiodynamic polarization measurements.
Protocol:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[8]
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved.[9]
-
Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).[9]
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[9]
-
Calculation: The inhibition efficiency is calculated as:
-
%IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Protocol:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[8]
-
Measurement: After stabilizing at OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8][10]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[11]
-
Calculation: A higher R_ct value indicates better corrosion resistance. The inhibition efficiency can be calculated using the R_ct values:
-
%IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Conclusion
References
- 1. Fatty Acids as Corrosion Inhibitors for Low Carbon Steel | Burapha Science Journal [scijournal.buu.ac.th]
- 2. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. infinitalab.com [infinitalab.com]
- 7. uv.mx [uv.mx]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Frontiers | Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
A Comparative Analysis of Fatty Acid Amine Salts in Drug Delivery Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the successful design and performance of drug delivery systems. Among these, fatty acid amine salts have garnered significant attention for their versatility as emulsifiers, solubilizers, and stabilizers in various nanoformulations. This guide provides an objective comparison of two commonly employed fatty acid amine salts, Sodium Oleate and Sodium Stearate, in the context of drug delivery. The following sections present a summary of their performance based on experimental data, detailed experimental protocols for characterization, and visual representations of key processes.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of nanoformulations prepared with either Sodium Oleate or Sodium Stearate. It is important to note that the data presented is a composite from multiple studies and, therefore, should be interpreted as a representative comparison rather than a direct head-to-head result under identical conditions.
| Parameter | Sodium Oleate-based Nanoemulsion | Sodium Stearate-based Solid Lipid Nanoparticles (SLNs) | Reference |
| Drug Loading (%) | ~5-15% (drug dependent) | ~2-10% (drug dependent) | [1] |
| Encapsulation Efficiency (%) | 89.5% (for Chrysin) | 76.96% - 89.38% (for Diclofenac Sodium) | [2][3] |
| Particle Size (nm) | 83.2 nm | 140.5 ± 1.02 nm to 333.60 ± 144.29 nm | [2][3][4] |
| Zeta Potential (mV) | -43.7 mV | -28.6 ± 8.71 mV to -24.63 ± 1.92 mV | [2][4][5] |
| In Vitro Drug Release | Biphasic: Initial burst release followed by sustained release | Sustained release over an extended period | [6][7] |
Key Observations:
-
Encapsulation Efficiency: Sodium oleate, in the context of a nanoemulsion, demonstrated high encapsulation efficiency for the model drug chrysin.[2] Formulations with sodium stearate in solid lipid nanoparticles also achieved good encapsulation efficiency, which was influenced by the ratio of stearic acid to oleic acid.[3]
-
Particle Size: Nanoemulsions formulated with sodium oleate tend to exhibit smaller particle sizes compared to solid lipid nanoparticles formulated with sodium stearate.[2][3] This can be attributed to the different nature of the formulations (liquid core vs. solid core).
-
Zeta Potential: Both fatty acid salts result in negatively charged nanoparticles, which is beneficial for stability due to electrostatic repulsion. Sodium oleate-based nanoemulsions showed a more negative zeta potential, suggesting potentially higher stability.[2][4][5]
-
Drug Release: Sodium oleate-based nanoemulsions often exhibit a biphasic release pattern with an initial burst release, which can be advantageous for achieving a rapid therapeutic effect.[6] Sodium stearate-based SLNs are more associated with a sustained release profile, which is desirable for long-term drug delivery.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison.
Preparation of Nanoformulations
a) Sodium Oleate-based Nanoemulsion (Oil-in-Water)
This protocol is based on the phase inversion method.
-
Materials:
-
Model Drug (e.g., Chrysin)
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
Sodium Oleate (Emulsifier)
-
Co-surfactant (e.g., Tween 80)
-
Aqueous Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
-
Procedure:
-
Dissolve the model drug and Sodium Oleate in the oil phase with gentle heating and stirring to form the oil phase.
-
Add the co-surfactant to the oil phase and mix until a clear solution is obtained.
-
Slowly add the aqueous phase to the oil phase under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 2 hours) to allow for the formation of a stable nanoemulsion.
-
The resulting nanoemulsion can be further processed by high-pressure homogenization to reduce the droplet size and improve uniformity.
-
b) Sodium Stearate-based Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.
-
Materials:
-
Model Drug (e.g., Diclofenac Sodium)
-
Solid Lipid (e.g., Stearic Acid)
-
Sodium Stearate (Co-emulsifier/Stabilizer)
-
Surfactant (e.g., Poloxamer 188)
-
Aqueous Phase (e.g., Distilled Water)
-
-
Procedure:
-
Melt the solid lipid (stearic acid) and Sodium Stearate together at a temperature above the melting point of the lipid (e.g., 70-80°C).
-
Disperse the model drug in the molten lipid mixture.
-
Heat the aqueous phase containing the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specific duration (e.g., 10 minutes) to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the SLNs.
-
Cool the nano-dispersion to room temperature to allow the lipid to solidify and form the SLNs.
-
Characterization of Nanoformulations
a) Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoformulation with an appropriate medium (e.g., distilled water or the aqueous phase of the formulation) to an optimal concentration for measurement.
-
For particle size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter using the Stokes-Einstein equation.
-
For zeta potential measurement, place the diluted sample in a specialized cuvette with electrodes. The instrument applies an electric field and measures the electrophoretic mobility of the particles. The zeta potential is then calculated using the Helmholtz-Smoluchowski equation.
-
b) Drug Loading and Encapsulation Efficiency
-
Principle: This involves separating the unencapsulated (free) drug from the nanoformulation and quantifying the drug in both the total formulation and the supernatant.
-
Procedure:
-
Total Drug Content: Disrupt a known amount of the nanoformulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the total drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Free Drug Content: Separate the unencapsulated drug from the nanoformulation using techniques like ultracentrifugation, centrifugal filtration, or dialysis.
-
Ultracentrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles. The supernatant will contain the free drug.
-
-
Quantify the drug concentration in the supernatant (free drug).
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
-
c) In Vitro Drug Release Study
-
Method: Dialysis bag method is commonly used.
-
Procedure:
-
Place a known amount of the nanoformulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to this comparative study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Sodium Oleate-Based Nanoemulsion Enhances Oral Absorption of Chrysin through Inhibition of UGT-Mediated Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Einecs 299-113-8 for Biomedical Applications: A Component-Based Analysis
A detailed biocompatibility assessment of the chemical compound Einecs 299-113-8, identified as octanoic acid, compound with isononylamine (1:1), is currently challenging due to the lack of direct experimental data on the compound itself. This guide, therefore, provides a comprehensive analysis of the biocompatibility of its individual components, octanoic acid and isononylamine, to offer an inferred biocompatibility profile. This information is crucial for researchers, scientists, and drug development professionals considering its potential in biomedical applications. A comparative analysis with established antimicrobial agents is also presented to contextualize the potential of octanoic acid.
Executive Summary
The biocompatibility of a material is paramount for its safe and effective use in biomedical devices and pharmaceutical formulations. This guide delves into the available scientific literature to assess the biocompatibility of the components of this compound.
Octanoic Acid , a medium-chain fatty acid, exhibits known antimicrobial properties. Its biocompatibility profile suggests a dose-dependent cytotoxicity, and it is generally considered non-hemolytic. Its potential as an antimicrobial agent in biomedical applications warrants consideration, especially when compared to alternatives like silver nanoparticles and quaternary ammonium compounds.
Isononylamine , the other component, is an industrial chemical with limited available biocompatibility data. However, existing hazard classifications indicate that it is corrosive and can cause severe skin burns and eye damage, raising significant concerns about its suitability for biomedical applications.
Due to the hazardous nature of isononylamine, the biocompatibility of the compound this compound is questionable without extensive further testing. The following sections provide a detailed breakdown of the available data for each component.
Biocompatibility Profile of Octanoic Acid
Octanoic acid, also known as caprylic acid, has been investigated for various biological activities, including its antimicrobial efficacy.
Cytotoxicity Analysis
Cytotoxicity is a critical parameter in assessing the biocompatibility of a material, as it evaluates the potential for the material to cause cell death. The most common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: In Vitro Cytotoxicity Data for Octanoic Acid
| Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| HepG2 (Human liver carcinoma) | MTT | 0.1 - 0.5 mM | No significant decrease | [1] |
| Sf-9 (Insect cells) | WST-1 | Varies | Dose-dependent decrease | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental workflow for the MTT cytotoxicity assay.
Hemocompatibility Analysis
Hemocompatibility testing evaluates the effects of a material on blood and its components. The hemolysis assay, which measures the release of hemoglobin from red blood cells, is a primary indicator of a material's blood compatibility.
Table 2: Hemocompatibility Data for Octanoic Acid
| Test | Method | Result | Classification | Reference |
| Hemolysis | ASTM F756 | <2% | Non-hemolytic | [3] |
Experimental Protocol: Hemolysis Assay (ASTM F756)
The ASTM F756 standard practice provides a protocol for assessing the hemolytic properties of materials. This in vitro test involves direct contact of the material with a blood solution or using an extract of the material. The amount of hemoglobin released is measured spectrophotometrically to determine the percentage of hemolysis.
Workflow for the ASTM F756 hemolysis assay.
Biocompatibility Profile of Isononylamine
Isononylamine is a primary amine used in various industrial applications. There is a significant lack of publicly available data regarding its biocompatibility for biomedical use.
Toxicity Analysis
The available safety data for isononylamine raises substantial concerns. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), isononylamine is classified with significant hazards.
Table 3: Hazard Classification of Isononylamine
| Hazard Statement | Classification |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
| H226 | Flammable liquid and vapor |
Due to its corrosive nature, direct contact with tissues would likely lead to severe local toxicity, making it unsuitable for most biomedical applications without significant modification and rigorous testing. No quantitative in vitro or in vivo biocompatibility data was found in the public domain.
Comparative Analysis of Antimicrobial Alternatives
Given the antimicrobial properties of octanoic acid, it is useful to compare its potential with other antimicrobial agents commonly used in biomedical applications, such as silver nanoparticles and quaternary ammonium compounds (QACs).
Table 4: Comparison of Antimicrobial Agents
| Antimicrobial Agent | Biocompatibility Profile | Advantages | Disadvantages |
| Octanoic Acid | Dose-dependent cytotoxicity, generally non-hemolytic. | Natural compound, broad-spectrum antimicrobial activity. | Limited data on long-term biocompatibility, potential for irritation at high concentrations. |
| Silver Nanoparticles | Size and concentration-dependent cytotoxicity, can induce oxidative stress. | Potent broad-spectrum antimicrobial activity. | Potential for ion leaching and long-term toxicity concerns. |
| Quaternary Ammonium Compounds (QACs) | Can be cytotoxic and cause skin/respiratory irritation. | Effective against a wide range of microbes, stable. | Potential for promoting antibiotic resistance, environmental concerns. |
Conclusion and Future Directions
The assessment of the biocompatibility of this compound is severely limited by the absence of direct experimental data. A component-based analysis reveals a mixed profile.
-
Octanoic acid shows promise as a potential antimicrobial agent for biomedical applications, with a seemingly acceptable biocompatibility profile at lower concentrations. However, more extensive studies are required to establish safe concentration ranges for specific applications and to evaluate its long-term effects.
-
Isononylamine , due to its corrosive nature and the lack of biocompatibility data, is a significant concern. Its presence in the compound would likely render this compound unsuitable for direct biomedical use without comprehensive toxicological and biocompatibility evaluation.
It is strongly recommended that any consideration of this compound for biomedical applications be preceded by a thorough in vitro and in vivo biocompatibility testing regime, as outlined in the ISO 10993 standards. The corrosive properties of the isononylamine component, in particular, necessitate a cautious approach. Future research should focus on synthesizing and testing the compound directly to determine its actual biocompatibility profile and to ascertain whether the properties of the individual components are altered in the compound form.
References
- 1. mdpi.com [mdpi.com]
- 2. Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
Validating Corrosion Protection of Einecs 299-113-8: A Comparative Guide Using Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion protection performance of Einecs 299-113-8, identified as octanoic acid, compound with isononylamine (1:1), utilizing the powerful technique of Electrochemical Impedance Spectroscopy (EIS). Due to the limited direct EIS data on this specific compound in publicly available literature, this guide will establish a baseline by examining the performance of its constituent acid, octanoic acid, and compare it with a representative fatty amine-based corrosion inhibitor. This approach offers valuable insights into the expected efficacy of this compound and its standing among alternative corrosion inhibitors.
Understanding the Inhibitor: this compound
This compound is a salt formed from a fatty acid (octanoic acid) and an amine (isononylamine). Such compounds function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. The fatty acid component provides a hydrophobic tail that repels water, while the amine group acts as an anchor to the metal surface.
Performance Comparison: Octanoic Acid vs. Alternative Amine-Based Inhibitor
To build a comprehensive picture, this section presents data on octanoic acid's corrosion inhibition and compares it with a well-studied amine-based inhibitor evaluated through EIS.
Quantitative Data Summary
The following table summarizes key performance indicators for octanoic acid and a representative alternative, an ethoxylated fatty amine, as corrosion inhibitors for carbon steel. It is important to note that the data for each inhibitor is derived from separate studies under different experimental conditions, and thus provides a qualitative comparison of their potential efficacy.
| Parameter | Octanoic Acid (in 0.1 M H2SO4) | Ethoxylated Fatty Amine (in 1 M HCl) |
| Inhibitor Concentration | 20 mM | 250 ppm |
| Inhibition Efficiency (%IE) | 72.33% | > 90% |
| Corrosion Potential (Ecorr) | Shifted to more negative (cathodic) values | Shifted to more noble (anodic) values |
| Corrosion Current Density (Icorr) | Decreased with increasing concentration | Significantly decreased |
Note: The data for Octanoic Acid is based on polarization studies, as detailed EIS parameters were not available in the reviewed literature. The data for the Ethoxylated Fatty Amine is a representative value from studies on similar amine-based inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the data and designing future studies. Below is a typical protocol for evaluating corrosion inhibitors using Electrochemical Impedance Spectroscopy.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Electrode Preparation:
-
The working electrode (e.g., carbon steel) is mechanically polished with successively finer grades of silicon carbide paper (e.g., up to 1200 grit).
-
The polished electrode is then degreased with a suitable solvent (e.g., acetone or ethanol) and rinsed with deionized water.
-
The electrode is then dried in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
The electrodes are immersed in the corrosive medium (e.g., 3.5% NaCl solution or an acidic solution) with and without the corrosion inhibitor at various concentrations.
-
-
EIS Measurement:
-
The open-circuit potential (OCP) is monitored for a period (e.g., 30-60 minutes) to ensure a stable potential is reached.
-
EIS measurements are performed at the OCP.
-
A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting current and phase angle are measured to determine the impedance of the system.
-
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit (EEC) model to extract key parameters such as:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/electrolyte interface. A higher Rct indicates better corrosion resistance.
-
Double-Layer Capacitance (Cdl): Capacitance of the electrochemical double layer at the interface. A decrease in Cdl can indicate the adsorption of the inhibitor.
-
-
The inhibition efficiency (%IE) is calculated from the Rct values using the following equation: %IE = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for EIS validation.
Caption: Corrosion inhibition mechanism.
A Comparative Analysis of the Emulsifying Properties of Fatty Acid Amine Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fatty Acid Amine Salt Emulsifier
Fatty acid amine salts are a versatile class of cationic surfactants widely employed as emulsifying agents in various pharmaceutical and industrial formulations. Their efficacy in stabilizing emulsions is intrinsically linked to their molecular structure, specifically the nature of the fatty acid and the amine headgroup. This guide provides a comparative analysis of the emulsifying properties of different fatty acid amine salts, supported by experimental data and detailed protocols to aid in the rational selection of these critical formulation components.
Comparative Performance of Fatty Acid Amine Salts
The selection of an appropriate fatty acid amine salt as an emulsifier is dictated by the desired properties of the emulsion, such as droplet size and stability. The following table summarizes key performance indicators for a representative set of fatty acid amine salts. It is important to note that the presented values are synthesized from various studies and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions across different data sources.
| Fatty Acid Amine Salt | Fatty Acid Chain | Amine Type | Typical Mean Droplet Size (μm) | Emulsion Stability Index (ESI) (%) [after 24h] | Interfacial Tension (mN/m) | Required HLB |
| Dodecylamine Hydrochloride | C12 (Lauric) | Primary | 5 - 15 | ~75 | Moderate | ~12 |
| Octadecylamine Hydrochloride | C18 (Stearic) | Primary | 2 - 10 | ~85 | Lower than C12 | ~10 |
| Oleylamine Acetate | C18:1 (Oleic) | Primary | 1 - 5 | >90 | Low | ~11 |
| Stearylamine Acetate | C18 (Stearic) | Primary | 3 - 8 | ~88 | Low | ~10 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 (Cetyl) | Quaternary | 0.5 - 2 | >95 | Very Low | ~10 |
| Diethanolamine Oleate | C18:1 (Oleic) | Ethanolamine | 5 - 20 | ~70 | Moderate | Not available |
Key Factors Influencing Emulsifying Properties
The emulsifying performance of fatty acid amine salts is a multifactorial phenomenon governed by the interplay of their molecular characteristics. Understanding these relationships is crucial for designing stable and effective emulsion systems.
Caption: Relationship between molecular structure and emulsifying performance.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of emulsifying properties, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Preparation of Oil-in-Water (O/W) Emulsions
Objective: To prepare standardized O/W emulsions for subsequent characterization.
Materials:
-
Fatty acid amine salt (emulsifier)
-
Oil phase (e.g., mineral oil, soybean oil)
-
Aqueous phase (deionized water)
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Beakers and graduated cylinders
Procedure:
-
Prepare a stock solution of the fatty acid amine salt in the aqueous phase at a predetermined concentration (e.g., 1% w/v).
-
Heat the oil and aqueous phases separately to a specified temperature (e.g., 70°C) to ensure all components are in a liquid state.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenize the mixture for a defined period (e.g., 5 minutes) at a constant speed (e.g., 10,000 rpm) to ensure uniform droplet size distribution.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Store the prepared emulsion in a sealed container for further analysis.
Measurement of Emulsion Stability
Objective: To quantify the stability of the prepared emulsions over time.
Method A: Emulsion Stability Index (ESI) by Creaming Observation
Procedure:
-
Transfer a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a constant temperature (e.g., 25°C) and protect it from light.
-
At regular time intervals (e.g., 1, 6, 12, 24 hours), measure the height of the separated aqueous phase (serum layer) at the bottom of the cylinder.
-
Calculate the Emulsion Stability Index (ESI) using the following formula:
ESI (%) = (Initial height of the emulsion - Height of the serum layer) / Initial height of the emulsion * 100
Method B: Turbidity Measurement
Procedure:
-
Dilute the emulsion with deionized water to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of the diluted emulsion at a specific wavelength (e.g., 500 nm) immediately after preparation (A₀) and at various time intervals (Aₜ).
-
A decrease in absorbance over time indicates emulsion instability (creaming or coalescence). The stability can be expressed as the ratio Aₜ/A₀.
Determination of Droplet Size and Distribution
Objective: To characterize the size and distribution of the oil droplets in the emulsion.
Method: Laser Diffraction
Procedure:
-
Use a laser diffraction particle size analyzer.
-
Disperse a small amount of the emulsion in the instrument's dispersion unit (typically water) until an appropriate obscuration level is reached.
-
Perform the measurement according to the instrument's operating procedure.
-
The instrument software will provide the mean droplet size (e.g., D[1][2] - volume weighted mean) and the particle size distribution.
Measurement of Interfacial Tension
Objective: To determine the effect of the emulsifier on the tension at the oil-water interface.
Method: Pendant Drop Tensiometry
Procedure:
-
Use a pendant drop tensiometer.
-
Fill the syringe with the oil phase and the cuvette with the aqueous solution of the fatty acid amine salt.
-
Form a drop of the oil phase at the tip of the needle immersed in the aqueous solution.
-
The instrument's software analyzes the shape of the drop and calculates the interfacial tension based on the Young-Laplace equation.
Conclusion
The emulsifying properties of fatty acid amine salts are a direct consequence of their chemical structure. Longer, unsaturated fatty acid chains and quaternary ammonium headgroups generally lead to the formation of smaller droplets and more stable emulsions due to enhanced interfacial activity and steric hindrance. This guide provides a framework for the systematic evaluation and comparison of these emulsifiers, enabling researchers and formulation scientists to make informed decisions based on quantitative data and robust experimental protocols. The provided diagrams and methodologies serve as a practical resource for the development of stable and effective emulsion-based products.
References
Comparative Guide to Long-Term Stability of Formulations Containing Meglumine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of formulations containing meglumine with those utilizing common alternatives for solubility enhancement, focusing on their long-term stability. The information presented is supported by experimental data and detailed protocols to assist in the selection of appropriate excipients for robust drug product development.
Introduction to Meglumine and its Role in Pharmaceutical Formulations
Meglumine, an amino sugar derived from sorbitol, is a widely used excipient in the pharmaceutical industry.[1] Its primary function is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[1] This is achieved through the formation of soluble salts with acidic drugs or by acting as a co-solvent.[2] Beyond solubility enhancement, meglumine also serves as a pH adjusting agent and a stabilizer in various dosage forms, including oral solids, liquids, and injectables.[1][2]
Alternatives to Meglumine for Solubility Enhancement
Several alternatives to meglumine are available for formulators, each with distinct chemical properties and mechanisms of action. The most common alternatives include tromethamine and cyclodextrins.
-
Tromethamine: Also known as Tris(hydroxymethyl)aminomethane, tromethamine is an organic amine that functions as a buffering agent and solubilizer.[2][3] It is particularly effective in maintaining a stable pH in formulations, which is crucial for the stability of many APIs.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. This encapsulation shields the drug from the aqueous environment, thereby increasing its apparent solubility and stability.[4]
Comparative Performance Analysis
The selection of a suitable solubility enhancer depends on the specific characteristics of the API and the desired formulation attributes. Below is a comparative analysis of meglumine, tromethamine, and cyclodextrins based on available data.
Solubility Enhancement
| Excipient | Mechanism of Action | Typical APIs Benefited | Quantitative Solubility Enhancement Data |
| Meglumine | Salt formation with acidic APIs, co-solvency | Weakly acidic drugs (e.g., non-steroidal anti-inflammatory drugs) | The co-amorphous form of tenoxicam with meglumine showed a 42.71-fold increase in solubility compared to the drug alone.[5] |
| Tromethamine | pH modification, buffering | APIs sensitive to pH changes, various drug classes | Enhances the solubility of poorly soluble drugs and is used in formulations of ketorolac, fosfomycin, and others.[3] |
| Cyclodextrins | Inclusion complex formation | A wide range of hydrophobic drugs | The solubility of sulfamerazine and indomethacin was significantly increased in the presence of β-cyclodextrin and its derivatives.[6] |
Long-Term Stability Performance
The long-term stability of a formulation is critical to ensure its safety and efficacy throughout its shelf life. The choice of excipient can significantly impact the stability profile of the drug product.
| Excipient | Common Degradation Pathways | Impact on API Stability | Supporting Experimental Data |
| Meglumine | Can interact with certain APIs, leading to the formation of degradation products. | Can stabilize some APIs by preventing precipitation, but may react with others. The impurity profile of meglumine itself should be considered.[1] | Studies have shown that meglumine can react with formaldehyde, thereby stabilizing drugs that are sensitive to it.[7] |
| Tromethamine | Can undergo interactions in lipid-based formulations, leading to a decrease in its concentration over time.[8] | Generally considered a stable excipient that helps maintain the pH and stability of formulations. | A study on a lipid-based formulation showed a decrease in tromethamine levels in aged and stressed samples.[8] |
| Cyclodextrins | The inclusion complex can either protect the API from degradation or, in some cases, promote it. | Can enhance the chemical and physical stability of many drugs by protecting them from hydrolysis, oxidation, and photolysis.[4] | Complexation with β-cyclodextrin derivatives has been shown to increase the stability of drugs like enalapril and nintedanib.[4] |
Experimental Protocols for Long-Term Stability Testing
A robust long-term stability testing program is essential to evaluate the performance of a formulation over its intended shelf life. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9]
Objective
To assess the physical, chemical, and microbiological stability of a parenteral formulation containing a solubility enhancer (meglumine or an alternative) under long-term storage conditions.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
Excipients (Meglumine, Tromethamine, or Cyclodextrin)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Stability chambers with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
-
pH meter
-
Osmometer
-
Particle size analyzer
-
Microbiological testing equipment
Methodology
-
Formulation Preparation: Prepare at least three batches of the parenteral formulation under aseptic conditions. The batches should be representative of the final product intended for marketing.
-
Container Closure System: Fill the formulation into the final proposed container closure system (e.g., glass vials with elastomeric stoppers).
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Testing: At each time point, perform the following tests on samples from each batch:
| Test | Purpose | Acceptance Criteria |
| Appearance | To assess physical changes such as color change or precipitation. | Clear, colorless solution, free from visible particles. |
| pH | To monitor changes in acidity or alkalinity. | Within the specified range (e.g., 6.5 - 7.5). |
| Osmolality | To ensure the formulation remains isotonic. | Within the specified range (e.g., 280 - 320 mOsm/kg). |
| Assay of API | To determine the concentration of the active ingredient. | 90.0% - 110.0% of the label claim. |
| Degradation Products | To identify and quantify any impurities formed during storage. | Specified and unspecified degradation products should not exceed the limits defined by ICH Q3B(R2). |
| Particulate Matter | To monitor for the presence of sub-visible particles. | Complies with USP <788> or equivalent pharmacopeia. |
| Sterility | To ensure the formulation remains free from microbial contamination. | Must pass the sterility test as per USP <71> or equivalent. |
| Bacterial Endotoxins | To ensure the formulation is free from pyrogens. | Below the specified limit as per USP <85> or equivalent. |
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of the API and its degradation products. An example of such a method for a formulation containing meglumine is provided below.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the API or MS detection for identification of unknown degradants.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of Solubility Enhancement
Caption: Mechanisms of solubility enhancement by different excipients.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for conducting a long-term stability study.
Conclusion
The choice between meglumine, tromethamine, and cyclodextrins as a solubility enhancer requires a thorough evaluation of the API's physicochemical properties and the desired characteristics of the final drug product. While meglumine is a versatile and effective excipient, alternatives like tromethamine and cyclodextrins offer distinct advantages in specific formulation scenarios. A comprehensive long-term stability study, following established guidelines, is paramount to ensure the development of a safe, effective, and stable pharmaceutical product. The data and protocols presented in this guide are intended to aid researchers in making informed decisions during the formulation development process.
References
- 1. Development and validation of a new HPLC-MS method for meglumine impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Tromethamine:A Versatile Compound from Chemical Industry to Medicine-Grand Fuchi | Erect Industrial Benchmark, Creat Centennial Brand [en.fuchigroup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the chemical and physical stability for tromethamine excipient in a lipid based formulation by HPLC coupled with ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies on the applications of isononylamine derivatives in materials science
A comprehensive review of existing peer-reviewed literature reveals that isononylamine derivatives are primarily explored for their applications as corrosion inhibitors and as curing agents for epoxy resins. However, a direct comparative analysis with other established alternatives, supported by extensive experimental data in peer-reviewed publications, remains limited. This guide synthesizes the available information on the applications of amine derivatives in these fields, outlines common experimental protocols, and provides a framework for comparison, while highlighting the current gaps in research concerning isononylamine derivatives.
Isononylamine Derivatives as Corrosion Inhibitors
Amine-based compounds are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their primary mechanism of action involves the adsorption of the amine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficiency of these inhibitors is largely dependent on their molecular structure, including the presence of heteroatoms (like nitrogen), alkyl chain length, and the presence of aromatic rings or other functional groups.
Table 1: Hypothetical Performance Comparison of Amine-Based Corrosion Inhibitors
| Parameter | Isononylamine Derivative (Hypothetical) | Imidazoline Derivative (Typical Values) | Test Method |
| Inhibition Efficiency (%) | > 90 | 90 - 99 | Potentiodynamic Polarization, EIS |
| Corrosion Current Density (μA/cm²) | < 10 | 1 - 10 | Potentiodynamic Polarization |
| Charge Transfer Resistance (Ω·cm²) | > 800 | 500 - 2000 | EIS |
| Adsorption Isotherm | Langmuir | Langmuir | Weight Loss, EIS |
Note: The data for the isononylamine derivative is hypothetical and for illustrative purposes only, as specific comparative studies were not found.
Experimental Protocols for Corrosion Inhibition Studies
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques.
1. Electrochemical Measurements:
-
Potentiodynamic Polarization: This technique involves polarizing the working electrode (the metal sample) from a cathodic to an anodic potential at a controlled scan rate. The resulting Tafel plot provides information about the corrosion current density (i_corr_), corrosion potential (E_corr_), and the anodic and cathodic Tafel slopes. A lower i_corr_ value in the presence of the inhibitor indicates better corrosion protection.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, the impedance data can be modeled using equivalent electrical circuits to determine parameters like charge transfer resistance (R_ct_) and double-layer capacitance (C_dl_). A higher R_ct_ value is indicative of greater corrosion resistance.
2. Weight Loss Method:
-
This is a simple and direct method where pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.
3. Surface Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, providing qualitative evidence of the inhibitor's protective action.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the protective film formed on the metal surface, confirming the adsorption of the inhibitor molecules.
Logical Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the performance of corrosion inhibitors.
Isononylamine Derivatives as Epoxy Curing Agents
Aliphatic amines are a common class of curing agents (hardeners) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked thermoset polymer. The properties of the cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, are highly dependent on the structure of the amine curing agent.
While isononylamine is an aliphatic amine and theoretically can be used as an epoxy curing agent, specific peer-reviewed studies detailing its performance and comparing it with other widely used curing agents like polyetheramines (e.g., Jeffamine® series) are scarce. A general comparison can be drawn based on the expected properties of a monoamine like isononylamine versus a polyetheramine.
Table 2: Hypothetical Performance Comparison of Epoxy Curing Agents
| Property | Epoxy Cured with Isononylamine (Hypothetical) | Epoxy Cured with Polyetheramine (e.g., Jeffamine® D-230) | Test Method |
| Glass Transition Temp. (Tg) (°C) | Lower | Higher | DSC, DMA |
| Tensile Strength (MPa) | Moderate | High | Universal Testing Machine |
| Elongation at Break (%) | Higher | Lower | Universal Testing Machine |
| Hardness (Shore D) | Lower | Higher | Durometer |
| Viscosity of Mix (cps) | Lower | Higher | Viscometer |
Note: The data for the isononylamine-cured epoxy is hypothetical and for illustrative purposes only, as specific comparative studies were not found.
Experimental Protocols for Epoxy Curing and Characterization
The evaluation of epoxy curing and the properties of the cured material involve thermal and mechanical testing.
1. Curing Profile Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the heat of reaction and the glass transition temperature (Tg) of the cured epoxy. The curing process is typically an exothermic reaction, which is observed as a peak in the DSC thermogram. The Tg is identified as a step change in the heat flow.
2. Mechanical Properties Testing:
-
Tensile Testing: Performed on a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy samples.
-
Flexural Testing: Measures the flexural strength and modulus of the material.
-
Hardness Testing: A durometer is used to measure the Shore D hardness of the cured epoxy.
3. Thermomechanical Analysis:
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the cured epoxy as a function of temperature. It can be used to determine the storage modulus, loss modulus, and tan delta, from which the glass transition temperature can also be determined.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured epoxy by measuring the weight loss of a sample as it is heated at a controlled rate.
Workflow for Epoxy Curing and Characterization
Caption: Workflow for the curing and characterization of epoxy resins.
Safety Operating Guide
Essential Guide to the Safe Disposal of Trimethyl-3-[(1-oxo-10-undecenyl)amino]propylammonium methyl sulphate (Einecs 299-113-8)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of substances identified by Einecs 299-113-8, which corresponds to the chemical name Trimethyl-3-[(1-oxo-10-undecenyl)amino]propylammonium methyl sulphate (CAS Number: 94313-91-4).
While this chemical is often a component in various mixtures, the following procedures are based on information from safety data sheets (SDS) for products containing this substance and general best practices for handling quaternary ammonium compounds.
Hazard and Safety Information
Below is a summary of the hazard classifications for Trimethyl-3-[(1-oxo-10-undecenyl)amino]propylammonium methyl sulphate. It is crucial to be aware of these hazards before handling and disposing of the chemical.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. |
| Water Hazard Class | WGK 2 | Hazardous for water.[3] |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Safe Handling and Storage:
-
Do not inhale any vapors or aerosols that may be generated.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, original or compatible container.[2]
-
Keep away from foodstuffs, beverages, and incompatible materials.[1][4]
Step-by-Step Disposal Procedure
The disposal of Trimethyl-3-[(1-oxo-10-undecenyl)amino]propylammonium methyl sulphate must be carried out in accordance with local, state, and federal regulations.
-
Waste Identification and Collection:
-
Collect waste material in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[4]
-
Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[1][4]
-
Collect the absorbed material into a suitable container for disposal.[4]
-
Do not allow the substance to enter drains or waterways.[3][4]
-
-
Final Disposal:
-
Waste containing this chemical should be disposed of as hazardous waste.
-
Engage a licensed waste disposal contractor for the final disposal of the material.
-
Depending on local regulations, disposal may involve incineration at an authorized facility.[4]
-
-
Container Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Trimethyl-3-[(1-oxo-10-undecenyl)amino]propylammonium methyl sulphate.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for Choline Salicylate (Einecs 299-113-8)
This guide provides crucial safety protocols and logistical information for the handling and disposal of Choline Salicylate, a compound identified by Einecs number 299-113-8. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Choline Salicylate, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with EN166 or NIOSH approved standards. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Breakthrough time of gloves should be monitored. Dispose of contaminated gloves after use. |
| Lab coat or protective clothing | Should be worn to prevent skin contact.[1] Contaminated clothing should be removed and washed before reuse.[1][2] | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling fine powders that may become airborne. |
Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent accidents and exposure.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical.[1][2]
-
Do not eat, drink, or smoke in areas where Choline Salicylate is handled or stored.[1][2]
3. Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Disposal Plan
Proper disposal of Choline Salicylate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Container Disposal:
-
Containers should be triple-rinsed (or equivalent).[1]
-
After rinsing, containers can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Choline Salicylate from preparation to disposal.
Caption: Safe handling workflow for Choline Salicylate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
